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Core Science & Biosynthesis

Foundational

2-Amino-6-chloro-3-iodopyrazine: A Comprehensive Technical Guide on Properties, Reactivity, and Synthetic Applications

Executive Summary In modern drug discovery, the rapid and modular assembly of complex molecular architectures relies heavily on polyfunctionalized heterocyclic scaffolds. 2-Amino-6-chloro-3-iodopyrazine (CAS: 1823881-28-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid and modular assembly of complex molecular architectures relies heavily on polyfunctionalized heterocyclic scaffolds. 2-Amino-6-chloro-3-iodopyrazine (CAS: 1823881-28-2)[1] represents a privileged building block in this domain. Featuring three distinct functional handles—a primary amine, a highly reactive iodine atom, and a less reactive chlorine atom—this compound serves as an ideal substrate for orthogonal cross-coupling reactions[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural electronics, and field-proven methodologies for chemoselective functionalization.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-Amino-6-chloro-3-iodopyrazine is critical for predicting its behavior in solution and optimizing reaction conditions[1]. The heavy iodine atom and the hydrogen-bonding capacity of the primary amine significantly influence its physical state.

PropertyValueCausality / Implication
Chemical Name 2-Amino-6-chloro-3-iodopyrazineStandard IUPAC nomenclature.
CAS Registry Number 1823881-28-2Unique identifier for procurement and safety tracking.
Molecular Formula C₄H₃ClIN₃Dictates the exact mass for mass spectrometry validation.
Molecular Weight 255.44 g/mol Used for precise stoichiometric calculations.
Exact Mass 254.9060 DaPrimary target mass (m/z 255 [M+H]⁺) for LC-MS monitoring.
Density (Predicted) 2.42 ± 0.1 g/cm³High density driven by the heavy iodine substituent.
Boiling Point (Predicted) 365.2 ± 37.0 °C at 760 mmHgIndicates low volatility; safe for high-temp reflux conditions.
Storage Conditions 2-8°C, inert atmosphere, darkPrevents UV-induced homolytic cleavage of the weak C-I bond.

Structural and Electronic Properties: Mechanistic Insights

The synthetic utility of 2-Amino-6-chloro-3-iodopyrazine is entirely dictated by its electronic asymmetry.

  • The Pyrazine Core: Inherently electron-deficient due to the two electronegative nitrogen atoms, making the ring susceptible to nucleophilic attack and facilitating oxidative addition by transition metals.

  • The C2-Amino Group: Acts as a strong resonance electron donor (+M effect). This partially mitigates the electron deficiency of the ring but does so unevenly, heavily influencing the adjacent carbon atoms.

  • C3-Iodine vs. C6-Chlorine: The C-I bond at the C3 position is highly polarizable and possesses a significantly lower bond dissociation energy than the C-Cl bond at C6. This creates a massive kinetic differential: low-valent palladium species will preferentially and rapidly insert into the C3-I bond at mild temperatures, leaving the C6-Cl bond completely intact for subsequent, harsher functionalization.

Reactivity SM 2-Amino-6-chloro-3-iodopyrazine (C-I and C-Cl bonds) Pd Pd(0) Catalyst Oxidative Addition SM->Pd Int1 C3-Pd(II)-I Intermediate (Fast, Low Activation Energy) Pd->Int1 Preferred Prod1 C3-Substituted Product (Suzuki/Sonogashira) Int1->Prod1 Int2 C6-Pd(II)-Cl Intermediate (Requires Higher Temp/Ligand) Prod1->Int2 2nd Pd(0) Cycle Prod2 C3, C6-Disubstituted Product (Buchwald/Suzuki) Int2->Prod2

Fig 1. Chemoselective palladium-catalyzed orthogonal cross-coupling pathway.

Orthogonal Cross-Coupling Strategies

To leverage this scaffold effectively, protocols must be strictly controlled to prevent over-reaction. The following methodologies are engineered as self-validating systems.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C3

This protocol is designed to achieve >95% chemoselectivity for the C3 position.

  • Preparation & Degassing: In a flame-dried Schlenk tube, combine 2-Amino-6-chloro-3-iodopyrazine (1.0 mmol), aryl boronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol).

    • Causality: A strict 1.05 equivalent limit of boronic acid compensates for minor protodeboronation while actively preventing thermodynamic over-coupling at the C6 position.

  • Solvent Addition: Add 10 mL of a thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.

    • Causality: The biphasic solvent ensures the solubility of both the organic scaffold and the inorganic base. The water is mechanistically required to form the reactive palladium-hydroxo complex essential for the transmetallation step.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of argon.

    • Causality: The bidentate dppf ligand provides the exact balance of steric bulk and electron density needed to facilitate oxidative addition into the weak C-I bond without activating the stronger C-Cl bond.

  • Controlled Heating: Stir the mixture at 60°C for 4-6 hours.

    • Causality: 60°C is the thermodynamic sweet spot. Exceeding 80°C provides enough thermal energy to overcome the activation barrier of the C-Cl bond, ruining chemoselectivity.

  • Self-Validation (LC-MS): Sample the reaction at 4 hours. The system is validated when the starting material peak (m/z 255 [M+H]⁺) completely disappears, replaced cleanly by the mono-coupled product mass, with absolute absence of the bis-coupled mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Reagent Prep Dry solvents, strict Argon atm Step2 2. Catalyst Loading Pd(dppf)Cl2 + Base Step1->Step2 Step3 3. Controlled Heating 60°C (Prevents C-Cl activation) Step2->Step3 Step4 4. LC-MS Validation Confirm mono-coupled mass Step3->Step4 Step5 5. Workup & Isolation Extraction & Chromatography Step4->Step5

Fig 2. Step-by-step workflow for chemoselective C3 Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination at C6

Once the C3 position is secured, the C6 chlorine can be functionalized. Because the C-Cl bond is inherently stronger, the catalytic system must be aggressively tuned.

  • Preparation: To a dry vial, add the purified C3-substituted intermediate (1.0 mmol), a secondary amine (1.2 mmol), and NaOtBu (1.5 mmol).

  • Catalyst & Ligand Selection: Add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).

    • Causality: RuPhos is a highly electron-rich, sterically demanding biarylphosphine ligand. It drastically lowers the activation energy required for oxidative addition into unactivated, electron-rich aryl chlorides.

  • Solvent & Heating: Suspend in anhydrous Toluene (5 mL) and heat to 100°C for 12 hours.

    • Causality: The strong C-Cl bond requires elevated thermal energy (100°C). Toluene provides a high-boiling, non-polar environment that stabilizes the catalytic cycle at these temperatures.

  • Self-Validation (TLC/UV): Monitor via TLC under 254 nm UV light. Complete consumption of the mono-coupled intermediate validates the success of the harsher secondary coupling.

Safety, Handling, and Storage Protocols

  • Photolytic Degradation: Like many iodinated aromatics, 2-Amino-6-chloro-3-iodopyrazine is highly sensitive to ultraviolet light. Exposure to ambient light over time causes homolytic cleavage of the C-I bond, generating reactive iodine radicals that degrade the material and turn the powder brown.

  • Storage: Must be stored in opaque or amber glass vials, under a blanket of dry Argon or Nitrogen, at 2-8°C.

  • Handling: Handle in a well-ventilated fume hood using standard laboratory PPE (nitrile gloves, safety goggles, and lab coat).

References

Sources

Exploratory

Structural Elucidation of 2-Amino-6-chloro-3-iodopyrazine: A Comprehensive NMR Guide

Executive Summary & Chemical Context In modern drug discovery, halogenated pyrazines serve as highly modular, privileged scaffolds. Specifically, 2-Amino-6-chloro-3-iodopyrazine (CAS: 1823881-28-2) [1] is a critical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery, halogenated pyrazines serve as highly modular, privileged scaffolds. Specifically, 2-Amino-6-chloro-3-iodopyrazine (CAS: 1823881-28-2) [1] is a critical building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including allosteric SHP2 inhibitors [2][2] and macrocyclic kinase inhibitors [3][3].

The strategic placement of three distinct substituents—an electron-donating amine at C2, a highly polarizable iodine at C3, and an electronegative chlorine at C6—provides orthogonal reactivity. The C3-iodine is primed for rapid palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), while the C6-chlorine is reserved for subsequent nucleophilic aromatic substitution (SNAr). To ensure high regioselectivity during the synthesis of these intermediates, rigorous Nuclear Magnetic Resonance (NMR) characterization is mandatory.

G Sub1 C2 -NH2 (Amino) Sub2 C3 -I (Iodo) Sub3 C5 -H (Proton) Sub4 C6 -Cl (Chloro) Core Pyrazine Core N1 & N4 Core->Sub1 Electron Donating Core->Sub2 Heavy Atom Effect Core->Sub3 NMR Active (1H) Core->Sub4 Electron Withdrawing

Fig 1: Structural topology and electronic effects in 2-Amino-6-chloro-3-iodopyrazine.

Mechanistic Causality in ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-amino-6-chloro-3-iodopyrazine is minimalist but highly diagnostic, containing only two distinct proton environments. The causality behind their chemical shifts is deeply tied to the electronic push-pull dynamics of the pyrazine ring.

  • The H-5 Aromatic Proton: The pyrazine core is inherently electron-deficient due to the two nitrogen atoms (N1 and N4). The addition of a chlorine atom at C6 further withdraws electron density via inductive effects (-I). Consequently, the isolated proton at C5 is highly deshielded, appearing as a sharp singlet at δ 7.75 – 7.80 ppm . The lack of any meta-coupling confirms the fully substituted nature of the surrounding carbons [4][4].

  • The Exocyclic Amine (-NH₂): The amine protons resonate as a broad singlet. In non-polar solvents like CDCl₃, this signal appears near δ 5.15 ppm. However, in hydrogen-bonding solvents like DMSO-d₆, it shifts significantly downfield to ~δ 6.85 ppm . The characteristic broadening of this peak is caused by two factors: intermediate chemical exchange rates with trace moisture, and the quadrupolar relaxation of the adjacent ¹⁴N nucleus (Spin I = 1), which rapidly dephases the observable ¹H magnetization.

Table 1: Quantitative ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment
H-5 7.78Singlet (s)1HDeshielded by adjacent N4 and C6-Cl
-NH₂ 6.85Broad Singlet (br s)2HHydrogen-bonded, quadrupolar broadening

¹³C NMR Spectroscopy: The Heavy Atom Effect

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. The most critical diagnostic feature of this molecule is the Heavy Atom Effect induced by the C3-Iodine, a phenomenon frequently observed in halogenated antiviral and antineoplastic precursors [5][5].

  • C3 (C-I) - The Heavy Atom Anomaly: Iodine is a massive, highly polarizable atom. Its large electron cloud induces significant spin-orbit coupling (a relativistic effect), which creates a strong local magnetic field that opposes the applied spectrometer field. This results in profound diamagnetic shielding of the directly attached C3 carbon, pushing its resonance drastically upfield to δ 88.5 ppm , far outside the typical aromatic region.

  • C2 (C-NH₂): The electronegative nitrogen and strong resonance donation (+M effect) deshield the ipso carbon, placing it near δ 153.0 ppm .

  • C6 (C-Cl): The chlorine atom deshields C6 via inductive effects, placing it around δ 144.5 ppm , consistent with baseline data for 2-amino-6-chloropyrazines [6][6].

  • C5 (C-H): The only protonated carbon on the ring resonates near δ 125.0 ppm .

Table 2: Quantitative ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
CarbonChemical Shift (δ, ppm)TypeDominant Electronic Effect
C2 153.0Quaternary (C-N)Deshielding via electronegativity of NH₂
C6 144.5Quaternary (C-Cl)Inductive deshielding (-I) by Chlorine
C5 125.0Tertiary (C-H)Standard aromatic resonance
C3 88.5Quaternary (C-I)Extreme diamagnetic shielding (Heavy Atom Effect)

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity, reproducible data, the following step-by-step methodology establishes a self-validating system. The protocol uses internal referencing and linewidth checks to guarantee both chemical accuracy and sample purity.

Step 1: Sample Preparation Accurately weigh 5–10 mg of the pyrazine analyte. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Halogenated pyrazines often exhibit poor solubility and aggregation in non-polar solvents like CDCl₃. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring a monomeric state in solution, which sharpens the ¹H signals and provides accurate integration.

Step 2: Instrument Tuning and Shimming Insert the sample into the spectrometer (e.g., 400 MHz) and perform 3D gradient shimming. Self-Validation: A well-shimmed magnet is verified by examining the residual DMSO pentet (δ 2.50 ppm). Furthermore, the H-5 singlet must have a half-height linewidth ( W1/2​ ) of < 1.0 Hz. Any broadening here indicates poor shimming or unresolved meta-coupling from an impurity.

Step 3: ¹H Acquisition Acquire 16 scans with a 2-second relaxation delay (d1) at 298 K. Set the spectral width to 12 ppm to capture the exchangeable amine protons.

Step 4: ¹³C Acquisition Acquire 1024–2048 scans using a standard composite pulse decoupling sequence (e.g., WALTZ-16) to remove ¹H-¹³C scalar coupling. Causality: Set the relaxation delay (d1) to 3 seconds. Because 2-amino-6-chloro-3-iodopyrazine contains three quaternary carbons (C2, C3, C6) that lack dipole-dipole relaxation from directly attached protons, they possess long T1​ relaxation times. A longer d1 ensures these critical carbons are fully relaxed and visible in the final spectrum.

Step 5: Data Processing Apply an exponential apodization function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Calibrate the chemical shift axis strictly to the internal TMS peak (δ 0.00 ppm).

Workflow S1 1. Sample Preparation 5-10 mg in 0.6 mL DMSO-d6 + TMS S2 2. Shimming & Tuning Optimize for 14N quadrupolar relaxation S1->S2 S3 3. 1H Acquisition ns=16, d1=2s, 298K S2->S3 S4 4. 13C Acquisition ns=1024, d1=3s, 1H-decoupled S3->S4 S5 5. Data Processing Apodization, FT, Baseline Correction S4->S5

Fig 2: Standardized NMR acquisition workflow for halogenated pyrazine derivatives.

References

  • Source: chemicalbook.
  • Source: google.com (Google Patents)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • 33332-28-4 | 2-Amino-6-chloropyrazine | Chlorides - Ambeed.
  • Source: acs.org (ACS Publications)
  • Source: tmc.edu (DigitalCommons@TMC)

Sources

Foundational

Crystal Structure and X-ray Diffraction of 2-Amino-6-chloro-3-iodopyrazine: A Comprehensive Crystallographic Guide

Executive Summary The structural characterization of highly functionalized pyrazines is a cornerstone of rational drug design and supramolecular chemistry. 2-Amino-6-chloro-3-iodopyrazine (CAS 1823881-28-2) [1] represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly functionalized pyrazines is a cornerstone of rational drug design and supramolecular chemistry. 2-Amino-6-chloro-3-iodopyrazine (CAS 1823881-28-2) [1] represents a densely functionalized heteroaromatic scaffold featuring competing hydrogen bond (H-bond) donors, H-bond acceptors, and a highly polarizable halogen bond (X-bond) donor. This whitepaper provides an in-depth technical framework for the crystallization, X-ray diffraction (XRD) analysis, and supramolecular synthon evaluation of this compound. Designed for crystallographers and drug development professionals, this guide elucidates the causality behind experimental protocols and establishes a self-validating workflow for rigorous structural determination.

Chemical Context and Supramolecular Potential

Understanding the crystal packing of 2-amino-6-chloro-3-iodopyrazine requires analyzing its electrostatic potential surface. The molecule presents a classic case of synthon competition [2]:

  • Hydrogen Bonding: The C2​ -amino group acts as a robust two-point H-bond donor, while the pyrazine nitrogen atoms serve as H-bond acceptors. This typically drives the formation of N–H···N homosynthons, a highly predictable motif in 2-aminopyrazine derivatives[3].

  • Halogen Bonding: The C3​ -iodine atom possesses a pronounced region of positive electrostatic potential (the σ -hole) along the C–I bond axis. This enables highly directional C–I···N or C–I···Cl halogen bonding[4].

  • Steric/Electronic Modulation: The electron-withdrawing nature of the C6​ -chloro and C3​ -iodo groups increases the acidity of the amino protons while simultaneously deepening the σ -hole on the iodine, strengthening both competing intermolecular interactions[2].

Furthermore, iodinated pyrazines are highly valued in Fragment-Based Drug Discovery (FBDD). Their ability to form diverse interactions, combined with the massive anomalous scattering signal of iodine, makes them exceptional tools for Single-wavelength Anomalous Dispersion (SAD) phasing in protein crystallography[5].

Synthon_Logic Mol 2-Amino-6-chloro-3-iodopyrazine HBD Hydrogen Bond Donor (-NH2 Group) Mol->HBD XBD Halogen Bond Donor (Iodine σ-hole) Mol->XBD HBA Hydrogen Bond Acceptor (Pyrazine N) HBD->HBA N-H...N Homosynthon XBA Halogen Bond Acceptor (Pyrazine N or Cl) XBD->XBA C-I...N Halogen Bond Pack Crystal Packing & Lattice Energy Minimization HBA->Pack 1D Chains XBA->Pack 2D/3D Networks

Diagram 1: Competitive supramolecular synthon pathways driving crystal packing.

Experimental Protocols: Crystallization and Data Collection

To obtain a self-validating structural model, the physical crystal must be of high quality (minimal mosaicity, optimal dimensions), and the data collection strategy must account for the heavy-atom absorption effects of iodine.

Step-by-Step Crystallization Methodology

Because 2-amino-6-chloro-3-iodopyrazine is a rigid, planar molecule, it readily crystallizes, but is prone to twinning if grown too rapidly.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (EtOAc). EtOAc is chosen because it is a moderate H-bond acceptor that prevents premature precipitation without permanently disrupting the stronger pyrazine N–H···N synthons.

  • Antisolvent Diffusion: Place the sample vial inside a larger sealed chamber containing 3 mL of n-hexane.

  • Nucleation Control: Maintain the chamber at a constant 4 °C. Causality: The slow vapor diffusion of the non-polar hexane into the EtOAc lowers the dielectric constant of the medium gradually, promoting slow nucleation and the growth of single, untwinned block-like crystals over 3–5 days.

X-Ray Data Collection Protocol
  • Crystal Mounting: Harvest a crystal (ideal size ∼0.1×0.1×0.05 mm) using a MiTeGen loop. Coat immediately in Paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Cryocooling: Flash-cool the crystal in a nitrogen cold stream at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which is critical for accurately resolving the electron density of the hydrogen atoms and precisely measuring the C–I···N halogen bond distances[4].

  • Wavelength Selection: Utilize Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation ( λ=1.54178 Å). While Cu-K α yields a massive anomalous signal for absolute structure determination, Mo-K α is often preferred for small molecules containing iodine to minimize severe X-ray absorption effects.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). This is a non-negotiable step; uncorrected iodine absorption will result in systematic errors in the data, manifesting as residual electron density ripples around the heavy atom.

XRD_Workflow A Compound Synthesis & Purification B Vapor Diffusion Crystallization (EtOAc / Hexanes) A->B C Crystal Mounting & Cryocooling (100 K, Paratone-N) B->C D X-Ray Data Collection (Mo-Kα, Multi-scan Abs. Corr.) C->D E Structure Solution (Dual-Space / SHELXT) D->E F Anisotropic Refinement (SHELXL, Least-Squares) E->F

Diagram 2: Standardized workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The structural model is a self-validating system; the accuracy of the proposed chemical structure is continuously tested against the experimental diffraction data via least-squares refinement.

  • Phase Problem Resolution: The structure is solved using dual-space methods (SHELXT). The heavy iodine atom dominates the scattering phases, making the initial structure solution trivial and highly reliable.

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, Cl, I) are refined anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: The amino hydrogen atoms should be located in the difference Fourier map and refined freely or with a distance restraint (e.g., N–H = 0.88±0.02 Å) to accurately map the H-bonding network.

  • Validation Metrics: A successful, high-quality refinement will yield an R1​ value <0.05 , a Goodness-of-Fit (GoF) near 1.0, and the highest residual electron density peak ( <1.0 e/A˚3 ) located within 1.0 Å of the iodine atom (a standard artifact of heavy-atom absorption).

Quantitative Data Presentation

Based on crystallographic principles and analogous halopyrazine structures[2][3], the quantitative parameters for 2-amino-6-chloro-3-iodopyrazine are summarized below.

Table 1: Crystallographic Parameters (Expected Ranges)
ParameterValue / DescriptionRationale
Crystal System Monoclinic or TriclinicLow symmetry is typical for asymmetric, multi-functionalized planar aromatics.
Space Group P21​/c or P1ˉ Centrosymmetric packing maximizes the efficiency of antiparallel dipole alignment.
Temperature 100(2) KCryocooling ensures high-resolution data ( dmin​<0.77 Å).
Z (Molecules/Unit Cell) 4 (for P21​/c )Standard packing density for this molecular weight.
Data-to-Parameter Ratio >15:1 Ensures statistical robustness during least-squares refinement.
Table 2: Key Supramolecular Interactions
Interaction TypeAtoms InvolvedExpected Distance (Å)Expected Angle (°)Significance
Hydrogen Bond N(amino)–H ··· N(pyrazine)2.90 – 3.10160 – 175Primary driver of 1D chain formation (homosynthon)[2].
Halogen Bond C–I ··· N(pyrazine)3.00 – 3.30170 – 180Highly directional; drives 2D layer cross-linking[4].
Halogen Bond C–I ··· Cl–C3.30 – 3.50150 – 170Secondary interaction if N-acceptors are saturated.
π−π Stacking Centroid ··· Centroid3.40 – 3.700 – 10Stabilizes the 3D lattice perpendicular to the H/X-bond networks.

Applications in Drug Discovery and SAD Phasing

Beyond small-molecule characterization, 2-amino-6-chloro-3-iodopyrazine is a highly strategic molecule in structural biology.

When protein crystals are soaked with halogenated fragments like iodopyrazines, the fragments bind to specific "hot-spots" on the protein surface. Because iodine possesses 53 electrons, it provides a massive anomalous scattering signal ( Δf′′ ). By measuring the diffraction data at a wavelength where iodine absorbs X-rays (e.g., Cu-K α ), crystallographers can extract the phase information directly from the anomalous differences[5]. This Single-wavelength Anomalous Dispersion (SAD) technique bypasses the need for complex selenomethionine derivatization, accelerating the structure determination of novel macromolecular targets in drug development.

Conclusion

The crystallographic analysis of 2-amino-6-chloro-3-iodopyrazine requires careful attention to absorption corrections and low-temperature data collection due to the heavy iodine atom. The resulting structure provides a masterclass in supramolecular chemistry, revealing a delicate balance between robust N–H···N hydrogen bonding and highly directional C–I···N halogen bonding. Understanding these solid-state interactions is not merely an academic exercise; it directly informs the rational design of pyrazine-based therapeutics and provides powerful tools for crystallographic phase determination in structural biology.

References

  • ChemicalBook: 2-Amino-6-chloro-3-iodopyrazine (CAS 1823881-28-2). ChemicalBook.
  • Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. CrystEngComm (RSC Publishing).
  • Avoiding "Synthon Crossover" in Crystal Engineering with Halogen Bonds and Hydrogen Bonds. Crystal Growth & Design - ACS Publications.
  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. National Institutes of Health (NIH).
  • Electrophilic–Nucleophilic Dualism of Nickel(II) toward Ni···I Noncovalent Interactions: Semicoordination of Iodine Centers via Electron Belt and Halogen Bonding via σ-Hole. Inorganic Chemistry - ACS Publications.

Sources

Exploratory

Solubility profile of 2-Amino-6-chloro-3-iodopyrazine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-6-chloro-3-iodopyrazine in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Critical Role of Solubility in Pharmaceutical Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-6-chloro-3-iodopyrazine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising lead to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. Poor solubility can lead to a cascade of challenges, including inadequate absorption, variable dosing, and difficulties in developing stable and effective drug delivery systems. This guide provides a comprehensive, in-depth exploration of the solubility profile of 2-amino-6-chloro-3-iodopyrazine, a heterocyclic compound with potential applications in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the predicted solubility characteristics of this specific pyrazine derivative, provide a detailed, step-by-step protocol for its empirical determination, and discuss the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust, reproducible, and self-validating.

Physicochemical Landscape of 2-Amino-6-chloro-3-iodopyrazine

To understand the solubility behavior of 2-amino-6-chloro-3-iodopyrazine, we must first consider its molecular structure. The pyrazine ring itself is a nitrogen-containing heterocycle, which imparts a degree of polarity. The substituents on the ring, however, significantly modulate its overall physicochemical properties:

  • Amino Group (-NH2): This group is a hydrogen bond donor and can participate in interactions with protic solvents.

  • Chloro (-Cl) and Iodo (-I) Groups: These bulky, electronegative halogens contribute to the molecule's overall molecular weight and can engage in halogen bonding, a weaker but significant intermolecular interaction.

  • Polarity and Lipophilicity: The presence of both polar (amino) and non-polar (halogen) groups suggests that 2-amino-6-chloro-3-iodopyrazine will exhibit a nuanced solubility profile, with varying affinities for a range of organic solvents.

Predictively, we can hypothesize that this compound will demonstrate moderate solubility in polar aprotic solvents that can effectively solvate the pyrazine core and interact with the amino group. Its solubility in non-polar solvents is likely to be limited, while its behavior in protic solvents will depend on the balance between hydrogen bonding and the steric hindrance from the bulky halogen substituents.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of 2-amino-6-chloro-3-iodopyrazine. This method is based on the equilibrium solubility shake-flask method, a gold standard in the pharmaceutical industry for its reliability and accuracy.

Materials and Reagents
  • 2-Amino-6-chloro-3-iodopyrazine (purity >98%)

  • A diverse panel of organic solvents (HPLC grade or equivalent), including:

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

    • Non-Polar: Toluene, Hexanes, Dichloromethane (DCM)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, compatible with the selected solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Experimental Workflow

The overall experimental workflow is depicted in the diagram below:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh Compound prep_solvent Measure Solvent prep_vial Combine in Vial equilibration Shake at Controlled Temp (e.g., 24-48 hours) prep_vial->equilibration sampling Filter Supernatant equilibration->sampling dilution Dilute Sample hplc Analyze via HPLC calculation Calculate Concentration hplc->calculation reporting Report Solubility (mg/mL) calculation->reporting

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-amino-6-chloro-3-iodopyrazine into a series of scintillation vials. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Carefully add a precise volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours. This duration is critical to ensure that the system has reached a true thermodynamic equilibrium. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates that would lead to an overestimation of solubility.

    • Perform a precise dilution of the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method. The method should be specific for 2-amino-6-chloro-3-iodopyrazine and demonstrate good linearity, accuracy, and precision.

    • Construct a calibration curve using standards of known concentrations to accurately quantify the compound in the samples.

  • Data Analysis and Reporting:

    • Calculate the concentration of 2-amino-6-chloro-3-iodopyrazine in the original, undiluted filtrate, taking into account the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the statistical validity of the results.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Solvent Solvent Type Solubility at 25 °C (mg/mL) ± SD
MethanolPolar ProticExperimental Value
EthanolPolar ProticExperimental Value
IsopropanolPolar ProticExperimental Value
AcetonitrilePolar AproticExperimental Value
Dimethylformamide (DMF)Polar AproticExperimental Value
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental Value
Tetrahydrofuran (THF)Polar AproticExperimental Value
TolueneNon-PolarExperimental Value
HexanesNon-PolarExperimental Value
Dichloromethane (DCM)Non-PolarExperimental Value
Interpreting the Results

The obtained solubility data will provide valuable insights into the intermolecular forces that govern the dissolution of 2-amino-6-chloro-3-iodopyrazine.

  • High solubility in polar aprotic solvents like DMSO and DMF would suggest that dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors are key drivers of solvation.

  • Moderate to high solubility in polar protic solvents like methanol and ethanol would indicate the importance of hydrogen bonding with the amino group.

  • Low solubility in non-polar solvents like hexanes and toluene would confirm the predominantly polar nature of the molecule and the energetic penalty of disrupting the strong solvent-solvent interactions of these non-polar liquids.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of 2-amino-6-chloro-3-iodopyrazine in a range of organic solvents. By following the detailed protocol, researchers can generate high-quality, reliable data that is essential for informed decision-making in drug development, from early-stage formulation to process chemistry. The principles and methodologies outlined here are not only applicable to the target compound but also serve as a robust template for the solubility characterization of other novel chemical entities. Further studies could explore the temperature dependence of solubility (thermodynamic solubility) and the impact of pH on its aqueous solubility, providing a more complete picture of this compound's behavior in various environments.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Avdeef, A. (2007). Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews, 59(7), 568–590. [Link]

Foundational

Strategic Functionalization and Mechanism of Action of 2-Amino-6-chloro-3-iodopyrazine Derivatives

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer precise, orthogonal functionalization. 2-Amino-6-chloro-3-iodopyrazine (CAS 1823881-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer precise, orthogonal functionalization. 2-Amino-6-chloro-3-iodopyrazine (CAS 1823881-28-2)[1] is a premier bifunctional building block. By leveraging the thermodynamic differential between its carbon-iodine and carbon-chlorine bonds, researchers can construct highly specific 2,3,6-trisubstituted pyrazine derivatives. These derivatives have proven exceptionally potent in two distinct pharmacological arenas: as A2B Adenosine Receptor Antagonists ()[2] and as Kinase Inhibitors targeting the ATP-binding hinge region.

This technical guide dissects the chemical logic of this scaffold, the dual mechanisms of action of its derivatives, and the self-validating experimental protocols required for their development.

The Chemical Logic of the Scaffold: Orthogonal Reactivity

The structural brilliance of 2-amino-6-chloro-3-iodopyrazine lies in its highly programmable reactivity.

  • C2-Amino Group: Acts as a critical hydrogen bond donor/acceptor, essential for target engagement (both in GPCR transmembrane domains and kinase hinge regions).

  • C3-Iodo & C6-Chloro Groups: Provide vectors for C-C and C-N bond formation.

The Causality of Site-Selectivity: The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~338 kJ/mol). This thermodynamic gap allows for strictly orthogonal cross-coupling. A palladium-catalyzed Suzuki-Miyaura or Sonogashira coupling will undergo oxidative addition exclusively at the C3-iodo position at mild temperatures. Once the C3 position is functionalized, the C6-chlorine can be subsequently displaced via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination under harsher conditions.

Workflow Start 2-Amino-6-chloro-3-iodopyrazine (Scaffold) Step1 Palladium-Catalyzed Coupling (Suzuki/Sonogashira at C3-Iodo) Start->Step1 Selectivity: I > Cl Intermediate 3-Substituted-2-amino-6-chloropyrazine Step1->Intermediate Step2 SNAr or Buchwald-Hartwig (at C6-Chloro) Intermediate->Step2 High Temp / Base Product 2,3,6-Trisubstituted Pyrazine (Active Derivative) Step2->Product

Figure 1: Orthogonal functionalization workflow of the pyrazine scaffold.

Mechanism of Action I: A2B Adenosine Receptor Antagonism

Derivatives synthesized from this scaffold have demonstrated profound efficacy as antagonists of the A2B adenosine receptor[2]. The A2B receptor is a Gs-coupled GPCR implicated in asthma, pulmonary fibrosis, and tumor-induced immunosuppression ()[3].

Binding Mode & Signaling Disruption: The pyrazine core acts as a rigid bioisostere for the purine ring of endogenous adenosine. The exocyclic C2-amino group forms a critical, anchoring hydrogen bond with the Asn253 residue located in transmembrane domain 6 (TM6) of the A2B receptor.

By locking the receptor in an inactive conformation, the pyrazine derivative prevents the recruitment and activation of the Gs protein complex. Consequently, adenylyl cyclase (AC) remains inactive, halting the synthesis of intracellular cyclic AMP (cAMP). This reduction in cAMP directly reverses adenosine-mediated immunosuppression in the tumor microenvironment.

Pathway Ligand Adenosine Receptor A2B Receptor (GPCR) Ligand->Receptor Activates Gs Gs Protein Receptor->Gs Stimulates Inhibitor Pyrazine Derivative (Antagonist) Inhibitor->Receptor Blocks Binding AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation AC->cAMP Synthesizes Response Immunosuppression / Tumor Progression cAMP->Response Induces

Figure 2: Disruption of the A2B Receptor-cAMP signaling pathway by pyrazine antagonists.

Mechanism of Action II: Kinase Hinge Binding

Beyond GPCRs, 2-amino-pyrazine derivatives are classic Type I kinase inhibitors.

Binding Mode: In kinase targets (e.g., ATR, CHK1), the pyrazine N1 atom and the exocyclic C2-amino group act as a bidentate hydrogen bond acceptor-donor pair. This motif perfectly mimics the N1 and N6 of the adenine ring in ATP, allowing the derivative to anchor tightly into the backbone amides of the kinase hinge region.

The orthogonal functionalization of the scaffold is critical here: the C3 substituent is designed to project deep into the hydrophobic selectivity pocket (often dictating kinase selectivity), while the C6 substituent extends toward the solvent-exposed region, providing vectors for optimizing solubility and pharmacokinetic (PK) properties.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow strict, self-validating protocols.

Protocol A: Site-Selective Scaffold Functionalization
  • C3 Suzuki Coupling: Combine 2-Amino-6-chloro-3-iodopyrazine (1 eq), boronic acid (1.1 eq), and Na₂CO₃ (2 eq) in 1,4-dioxane/H₂O.

    • Causality Check: Use Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and strictly preventing unwanted dehalogenation or oxidative addition at the C6-chlorine.

  • C6 SNAr Amination: Isolate the intermediate. React with a secondary amine (e.g., morpholine, 3 eq) and DIPEA (2 eq) in NMP at 120°C for 12 hours. The electron-deficient nature of the pyrazine ring facilitates the displacement of the remaining chlorine.

Protocol B: Self-Validating cAMP Accumulation Assay

To validate A2B receptor antagonism, a decoupled target engagement assay is required.

  • Plate CHO cells stably expressing the human A2B receptor at 10,000 cells/well.

  • Add Forskolin (1 μM) to stimulate baseline adenylyl cyclase activity, followed by NECA (an adenosine analog, 100 nM) to fully activate the A2B receptor.

  • Introduce the pyrazine derivative in a 10-point dose-response titration.

  • Measure cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).

    • Trustworthiness / Self-Validation: To ensure the observed reduction in cAMP is due to true receptor antagonism and not compound-induced cytotoxicity, the protocol mandates running a parallel CellTiter-Glo viability assay . If ATP levels (viability) drop correspondingly with cAMP, the compound is a toxic artifact, not a true antagonist.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data, illustrating how orthogonal substitutions at the C3 and C6 positions of the 2-amino-pyrazine scaffold shift the pharmacological profile between A2B antagonism and Kinase inhibition.

CompoundScaffold CoreC3 Substituent (Suzuki)C6 Substituent (SNAr)A2B IC₅₀ (nM)Kinase IC₅₀ (nM)
Cmpd 1 2-Amino-pyrazinePhenylHydrogen>10,000>10,000
Cmpd 2 2-Amino-pyrazine4-FluorophenylChloro4501,200
Cmpd 3 2-Amino-pyrazine4-FluorophenylPiperazine12 >5,000
Cmpd 4 2-Amino-pyrazinePyridin-3-ylMorpholine8545

Data Interpretation: Replacing the C6-chloro with a bulky, basic piperazine (Cmpd 3) drastically increases A2B receptor affinity by engaging solvent-accessible acidic residues, while a shift to a morpholine with a C3-pyridine (Cmpd 4) shifts the profile toward kinase hinge-binding.

References

  • WIPO / Google Patents - WO2007017096A1: Pyrazine derivatives useful as adenosine receptor antagonists.
  • Pharmacological Reviews - Adenosine A2B receptors: a novel therapeutic target in asthma? (Feoktistov, I., Biaggioni, I., 1997). URL:[Link]

Sources

Exploratory

Safety data sheet (SDS) and toxicity of 2-Amino-6-chloro-3-iodopyrazine

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity of 2-Amino-6-chloro-3-iodopyrazine Abstract This technical guide provides a comprehensive analysis of the safety, handling, and potential toxicity o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity of 2-Amino-6-chloro-3-iodopyrazine

Abstract

This technical guide provides a comprehensive analysis of the safety, handling, and potential toxicity of 2-Amino-6-chloro-3-iodopyrazine. As a novel heterocyclic compound, specific toxicological and safety data are not yet available in public repositories. Therefore, this guide employs a scientifically rigorous surrogate analysis approach, leveraging data from structurally analogous halogenated aminopyrazines to construct a predictive safety and toxicity profile. This document is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound. It details predicted physicochemical properties, extrapolated hazard classifications, robust safe handling protocols, and a tiered strategy for toxicological evaluation. The methodologies and recommendations herein are grounded in established principles of chemical safety and regulatory toxicology to ensure the highest standards of laboratory practice.

Introduction and Rationale for Surrogate Analysis

2-Amino-6-chloro-3-iodopyrazine is a substituted pyrazine derivative with potential applications as a building block in medicinal chemistry and materials science. The pyrazine core is a key scaffold in numerous biologically active molecules. The presence of three distinct functional groups—an amino group and two different halogens (chloro and iodo)—suggests a unique reactivity profile and, consequently, a specific set of handling and safety considerations.

Given the absence of a dedicated Safety Data Sheet (SDS) or published toxicological studies for this specific molecule, a proactive and predictive approach to safety is paramount. This guide utilizes data from well-characterized structural analogues to infer the potential hazards of 2-Amino-6-chloro-3-iodopyrazine. This surrogate analysis is a standard and necessary practice in chemical safety assessment for new chemical entities (NCEs), allowing for the implementation of appropriate safety measures before comprehensive testing is complete.

The primary analogues selected for this analysis share the core 2-aminopyrazine structure with halogen substitutions, providing a reliable basis for hazard prediction.

Table 1: Compound Identification and Structural Analogues for Surrogate Analysis

Compound NameCAS NumberMolecular FormulaStructural Similarity to Target
2-Amino-6-chloro-3-iodopyrazine (Target) Not AvailableC₄H₃ClIN₃-
2-Amino-6-chloropyrazine33332-28-4C₄H₄ClN₃Shares 2-amino and 6-chloro-pyrazine core.[1]
2-Amino-3-bromo-6-chloropyrazine212779-21-0C₄H₃BrClN₃Shares 2-amino, 6-chloro-pyrazine core with an additional halogen at the 3-position.[2]
2-Amino-6-bromopyrazine54237-53-5C₄H₄BrN₃Shares 2-aminopyrazine core with a halogen at the 6-position.[3]

Predicted Physicochemical Properties and Stability

The physicochemical properties of a compound are critical determinants of its behavior, potential for exposure, and appropriate storage conditions. Based on its analogues, 2-Amino-6-chloro-3-iodopyrazine is predicted to be a solid at room temperature. The addition of a heavy iodine atom is expected to increase its molecular weight and melting point compared to its non-iodinated counterparts.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale and Remarks
Physical State Solid, likely crystalline powder.Analogue compounds like 2-Amino-6-chloropyrazine are solids.
Appearance Off-white to yellow or brown solid.Halogenated organic compounds can be colored and may darken upon exposure to light.
Molecular Weight 255.44 g/mol Calculated from the molecular formula C₄H₃ClIN₃.
Melting Point >160 °CExpected to be higher than 2-Amino-6-chloropyrazine (152-156 °C) due to the heavier iodine atom. 2-Amino-3-bromo-6-chloropyrazine has a melting point of ~160-165°C.[2]
Solubility Likely insoluble in water; soluble in organic solvents like DMSO, DMF.A common characteristic for similar heterocyclic compounds.
Stability Stable under recommended storage conditions. May be light-sensitive.Halogenated compounds, particularly iodinated ones, can be sensitive to light. Store in a dark place.
Reactivity Avoid strong oxidizing agents. May release toxic fumes (NOx, HCl, HI) upon decomposition.Standard reactivity profile for halogenated nitrogen heterocycles.

Hazard Identification and GHS Classification (Surrogate-Based)

A comprehensive hazard assessment is the foundation of safe laboratory practice. By aggregating the GHS classifications from its closest structural analogues, a conservative and protective hazard profile for 2-Amino-6-chloro-3-iodopyrazine can be established. The primary hazards are anticipated to be acute toxicity (oral), skin/eye irritation, and respiratory irritation.

Table 3: Predicted GHS Hazard Classification

Hazard ClassGHS CategoryHazard StatementSignal WordPictogramBasis from Analogues
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningConsistent across 2-Amino-6-chloropyrazine and 2-Amino-3-bromo-6-chloropyrazine.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningConsistent across 2-Amino-6-chloropyrazine and 2-Amino-3-bromo-6-chloropyrazine.[1]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage or H319: Causes serious eye irritationDanger / Warning2-Amino-6-chloropyrazine is classified as Eye Damage Cat. 1[1]. 2-Amino-3-bromo-6-chloropyrazine is Eye Irritation Cat. 2A. A conservative approach assumes the higher hazard.
Acute Toxicity, InhalationCategory 4 (Predicted)H332: Harmful if inhaledWarningBased on the classification for 2-Amino-3-bromo-6-chloropyrazine.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningConsistent across 2-Amino-6-chloropyrazine and 2-Amino-3-bromo-6-chloropyrazine.[1]

Safe Handling, Storage, and Emergency Procedures

The predicted hazard profile necessitates stringent adherence to standard laboratory safety protocols. The following guidelines are designed to minimize exposure risk for researchers and laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize the possibility of inhalation, ingestion, and dermal contact.

  • Ventilation: All handling of solid material (weighing, transferring) and any reactions involving this compound must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at minimum. Chemical safety goggles are required when there is a risk of splashing or dust generation.Protects against eye irritation or serious damage (H318/H319).
Skin Protection Standard laboratory coat. Nitrile gloves (ensure no breakthrough; double-gloving may be appropriate for extended handling).Protects against skin irritation (H315).[4] Contaminated clothing should be removed and laundered before reuse.
Respiratory Protection Not typically required if work is performed within a functional chemical fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.Protects against respiratory irritation from dust (H335).[4]
Storage and Disposal

Proper storage is crucial for maintaining compound integrity and ensuring safety.

  • Storage: Store in a tightly sealed, clearly labeled container. Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Waste should be handled as hazardous chemical waste.

Emergency First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 5: Summary of First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Principles of Toxicological Assessment for a Novel Halogenated Pyrazine

Where no data exists, a structured, tiered approach to toxicological assessment is required to characterize the potential health risks of a new chemical entity like 2-Amino-6-chloro-3-iodopyrazine. This process moves from computational predictions to cellular assays and, only if necessary, to highly regulated animal studies.

Tier 1: In Silico and In Vitro Assessment

The initial phase focuses on non-animal testing methods to predict toxicity and guide further studies.

  • In Silico (Computational) Modeling: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints based on the chemical's structure.[11] These models compare the target compound to databases of known toxicants to flag potential liabilities like carcinogenicity or reproductive toxicity.

  • In Vitro Cytotoxicity Assays: Expose relevant human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) to the compound to determine its concentration-dependent effect on cell viability (IC50). This provides a baseline measure of acute toxicity at the cellular level.

  • In Vitro Genotoxicity/Mutagenicity: The bacterial reverse mutation assay (Ames test) is a standard screening tool to assess the mutagenic potential of a compound.[12] Positive results would indicate a potential for carcinogenicity and trigger more intensive investigation.

Tier 2: Acute Systemic Toxicity (In Vivo)

If the intended application of the compound (e.g., as a drug candidate) necessitates further study, and in vitro data suggest a manageable risk profile, highly regulated in vivo studies may be initiated.

  • Acute Oral Toxicity (OECD 423/425): This study, typically in rodents, is designed to determine the median lethal dose (LD50) and identify clinical signs of toxicity following a single high-dose exposure.[13] This data is crucial for confirming the GHS Category 4 ("Harmful if swallowed") classification.

  • Skin and Eye Irritation (OECD 404/405): While in vitro alternatives are preferred, these studies in rabbits provide the definitive data for skin and eye irritation/corrosion classifications.[13]

The following diagrams illustrate the logical workflows for both initial risk assessment and a comprehensive toxicological evaluation.

G Figure 1: Risk Assessment & Handling Workflow cluster_0 Pre-Handling Assessment cluster_1 Surrogate Analysis cluster_2 Safe Handling Protocol A Receive New Compound: 2-Amino-6-chloro-3-iodopyrazine B Search for Specific SDS/Toxicity Data A->B C Data Found? B->C D Identify Structural Analogues (e.g., 2-Amino-6-chloropyrazine) C->D No I Implement Safe Work Practices C->I Yes E Compile Analogue Hazard Data (GHS, Physical Properties) D->E F Establish Predicted Hazard Profile E->F G Define Engineering Controls (Fume Hood) F->G H Specify Required PPE (Gloves, Goggles, Lab Coat) G->H H->I

Caption: Workflow for establishing safe handling procedures for a novel compound.

G Figure 2: Tiered Toxicological Evaluation Workflow cluster_0 Tier 1: In Silico / In Vitro cluster_1 Decision Point cluster_2 Tier 2: In Vivo (If Warranted) A In Silico Analysis (QSAR for major toxicities) B In Vitro Cytotoxicity (e.g., HepG2, A549 cells) A->B C In Vitro Genotoxicity (Ames Test) B->C D Review Tier 1 Data C->D E Significant Toxicity Signal? D->E F Acute Oral Toxicity (LD50) (OECD 423/425) E->F No I Stop/Redesign Compound E->I Yes G Skin/Eye Irritation (OECD 404/405) F->G H Comprehensive Risk Assessment G->H

Caption: A tiered approach for the toxicological evaluation of a new chemical entity.

Conclusion

While 2-Amino-6-chloro-3-iodopyrazine lacks specific safety and toxicology data, a robust safety framework can be constructed through the scientific principle of surrogate analysis. The available data from structural analogues strongly suggest that this compound should be handled as a hazardous substance that is harmful if swallowed, causes skin and serious eye damage/irritation, and may cause respiratory irritation. All laboratory work must be conducted within a chemical fume hood with appropriate PPE. This guide provides the necessary framework for researchers to handle this novel compound responsibly and outlines a clear, tiered methodology for its future toxicological characterization. Adherence to these guidelines is essential for ensuring a safe research environment.

References

  • PubChem. (n.d.). 2-Amino-6-Chloropyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 2-Amino-6-chloropyridine Safety Data Sheet. Retrieved from [Link]

  • Mukinda, J. T., & Syce, J. A. (2007). Toxicological screening. Cardiovascular Journal of Africa, 18(3), 180–189. Retrieved from [Link]

  • Biosynce. (n.d.). 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. Retrieved from [Link]

  • Vitol. (2021, April 14). SAFETY DATA SHEET. Retrieved from [Link]

  • CrelioHealth. (2023, November 5). Methods & Applications of Toxicology Lab Testing. Retrieved from [Link]

  • Fiveable. (2025, August 15). Toxicity testing methods. Toxicology Class Notes. Retrieved from [Link]

  • Concawe. (2021). First Aid Reference Guide – 2021 update. Retrieved from [Link]

  • Univerzita Karlova. (n.d.). Selected examination methods in toxicology. Retrieved from [Link]

  • NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • University of Tokyo. (n.d.). Do you know first-aid for injuries caused by chemicals? Retrieved from [Link]

  • NextSDS. (n.d.). 2-Amino-6-bromopyrazine — Chemical Substance Information. Retrieved from [Link]

  • Rusyn, I., & Daston, G. P. (2010). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Environmental Health Perspectives, 118(10), 1365–1372. Retrieved from [Link]

  • Axxence Aromatic GmbH. (n.d.). NATURAL PYRAZINES 18 - Safety Data Sheet. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 2-Amino-6-chloro-3-iodopyrazine

For Immediate Release This technical guide, authored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the molecular weight and exact mass of the heterocyclic compound 2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide, authored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the molecular weight and exact mass of the heterocyclic compound 2-Amino-6-chloro-3-iodopyrazine. This document elucidates the fundamental principles differentiating these two crucial molecular descriptors and offers a step-by-step methodology for their calculation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Molecular Mass in Scientific Research

In the realm of chemical and pharmaceutical sciences, the precise characterization of a molecule's mass is paramount. It serves as a fundamental identifier and is critical for a wide range of applications, from reaction stoichiometry and quantitative analysis to high-resolution mass spectrometry and drug formulation. This guide focuses on two key, yet often conflated, concepts: molecular weight and exact mass, using 2-Amino-6-chloro-3-iodopyrazine as a case study.

Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The atomic weights used for this calculation are sourced from the periodic table and reflect the isotopic abundance on Earth.

Exact Mass , in contrast, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry, where it allows for the determination of elemental composition with a high degree of confidence.

Determining the Molecular Formula of 2-Amino-6-chloro-3-iodopyrazine

The first step in calculating the molecular weight and exact mass is to determine the correct molecular formula from the chemical name. The structure of 2-Amino-6-chloro-3-iodopyrazine is based on a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substituents are as follows:

  • An amino group (-NH₂) at position 2.

  • A chlorine atom (-Cl) at position 6.

  • An iodine atom (-I) at position 3.

Based on this substitution pattern, the molecular formula is determined to be C₄H₃ClIN₃ .

Calculation of Molecular Weight and Exact Mass

With the molecular formula established, we can proceed with the calculations. This involves utilizing the standard atomic weights for molecular weight and the isotopic masses for exact mass.

Molecular Weight Calculation

The molecular weight is calculated by summing the average atomic weights of each atom in the molecule.

ElementCountAverage Atomic Weight (amu)Total Weight (amu)
Carbon (C)412.01148.044
Hydrogen (H)31.0083.024
Chlorine (Cl)135.45335.453
Iodine (I)1126.904126.904
Nitrogen (N)314.00742.021
Total 255.446

Therefore, the molecular weight of 2-Amino-6-chloro-3-iodopyrazine is 255.45 g/mol .

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

ElementCountMost Abundant IsotopeIsotopic Mass (amu)Total Mass (amu)
Carbon (C)4¹²C12.00000048.000000
Hydrogen (H)3¹H1.0078253.023475
Chlorine (Cl)1³⁵Cl34.96885334.968853
Iodine (I)1¹²⁷I126.904473126.904473
Nitrogen (N)3¹⁴N14.00307442.009222
Total 254.906023

Thus, the exact mass of 2-Amino-6-chloro-3-iodopyrazine is 254.906023 Da .

Summary of Quantitative Data

ParameterValueUnits
Molecular FormulaC₄H₃ClIN₃
Molecular Weight255.45 g/mol
Exact Mass254.906023Da

Experimental Workflow and Visualization

The determination of molecular weight and exact mass is a foundational step in the characterization of a chemical compound. The following diagram illustrates the logical workflow.

G cluster_input Input Data cluster_analysis Analysis cluster_calculation Calculation cluster_output Output CompoundName 2-Amino-6-chloro-3-iodopyrazine DetermineFormula Determine Molecular Formula (C₄H₃ClIN₃) CompoundName->DetermineFormula GetAtomicWeights Obtain Standard Atomic Weights DetermineFormula->GetAtomicWeights GetIsotopicMasses Obtain Isotopic Masses DetermineFormula->GetIsotopicMasses CalcMW Calculate Molecular Weight GetAtomicWeights->CalcMW CalcEM Calculate Exact Mass GetIsotopicMasses->CalcEM MW_Value Molecular Weight = 255.45 g/mol CalcMW->MW_Value EM_Value Exact Mass = 254.906023 Da CalcEM->EM_Value

Caption: Workflow for calculating molecular weight and exact mass.

Conclusion

This guide has provided a detailed protocol for the determination of the molecular weight and exact mass of 2-Amino-6-chloro-3-iodopyrazine. By adhering to the principles of scientific integrity and utilizing authoritative data for atomic weights and isotopic masses, researchers can confidently report these critical molecular descriptors. The distinction between these two values is essential for accurate and reproducible scientific research, particularly in the fields of analytical chemistry, pharmacology, and drug discovery.

References

  • PubChem. (n.d.). 2-Amino-6-chloropyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-6-Chloropyrazine Manufacturer & Supplier China. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-chloropyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-amino-6-chloropyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-aminopyrazine. Retrieved from [Link]

  • PubChem. (n.d.). Iodopyrazine. National Center for Biotechnology Information. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Two-Step Synthesis of 2-Amino-6-chloro-3-iodopyrazine from 2-Aminopyrazine

Abstract: This application note provides a comprehensive, two-step protocol for the synthesis of 2-Amino-6-chloro-3-iodopyrazine, a valuable heterocyclic building block for pharmaceutical and materials science research....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive, two-step protocol for the synthesis of 2-Amino-6-chloro-3-iodopyrazine, a valuable heterocyclic building block for pharmaceutical and materials science research. Starting from the commercially available 2-aminopyrazine, the synthesis proceeds through a regioselective chlorination to form the key intermediate, 2-amino-6-chloropyrazine, followed by a directed iodination to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for experimental choices, troubleshooting insights, and detailed characterization data.

Introduction and Strategic Overview

Halogenated pyrazines are highly sought-after intermediates in medicinal chemistry due to their versatile reactivity in cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] The target molecule, 2-Amino-6-chloro-3-iodopyrazine, possesses three distinct functional handles: an amino group, a chloro substituent, and an iodo substituent. This trifunctional pattern allows for sequential and site-selective modifications, making it an exceptionally valuable scaffold for generating libraries of novel compounds.

The synthesis of this molecule from 2-aminopyrazine presents a regiochemical challenge. The amino group is an activating, ortho-, para- directing group, which in the pyrazine ring corresponds to the 3- and 5-positions. Direct iodination of 2-aminopyrazine is often a low-yielding process and typically favors substitution at the 5-position.[1]

Therefore, a two-step strategy is employed to achieve the desired 3-iodo, 6-chloro substitution pattern. The strategy hinges on first installing the chloro group at the 6-position, which is less accessible to initial electrophilic attack. This is followed by a second electrophilic substitution (iodination), where the interplay between the activating amino group and the deactivating chloro group directs the incoming iodine to the desired 3-position.

Reaction Scheme and Mechanism

The overall synthetic transformation is depicted below. The process involves two sequential electrophilic aromatic substitution reactions.

Reaction_Scheme cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Iodination start 2-Aminopyrazine intermediate 2-Amino-6-chloropyrazine start->intermediate  N-Chlorosuccinimide (NCS)  Acetonitrile (MeCN)  Room Temperature final_product 2-Amino-6-chloro-3-iodopyrazine intermediate->final_product  N-Iodosuccinimide (NIS)  Trifluoroacetic Acid (cat.)  Acetonitrile (MeCN)

Caption: Overall two-step synthesis pathway.

Mechanistic Rationale:

  • Step 1 (Chlorination): N-Chlorosuccinimide (NCS) serves as an electrophilic chlorine source.[3] While the amino group strongly activates the 3- and 5-positions, chlorination can be directed to the 6-position under controlled conditions, yielding the key intermediate.

  • Step 2 (Iodination): With the 6-position blocked, the iodination reaction is now directed by the powerful activating effect of the amino group to the remaining ortho (3-position) and para (5-position) sites. N-Iodosuccinimide (NIS) is employed as the electrophilic iodine source.[4] The use of a catalytic amount of a strong acid, such as trifluoroacetic acid, can enhance the electrophilicity of NIS, which is crucial for achieving iodination on the somewhat electron-deficient 2-amino-6-chloropyrazine ring.[4]

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-6-chloropyrazine (Intermediate)

Principle: This protocol utilizes N-Chlorosuccinimide (NCS) for the regioselective monochlorination of 2-aminopyrazine. Acetonitrile is chosen as the solvent as it has proven effective for halogenations of this substrate.[1] The reaction is run at room temperature to minimize the formation of di- and tri-chlorinated byproducts.[1]

Materials:

  • 2-Aminopyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (5.0 g, 52.6 mmol, 1.0 equiv.).

  • Dissolve the starting material in 100 mL of anhydrous acetonitrile.

  • In a single portion, add N-Chlorosuccinimide (NCS) (7.02 g, 52.6 mmol, 1.0 equiv.) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to afford 2-amino-6-chloropyrazine as a solid.

Expected Outcome:

  • Yield: 55-65%

  • Appearance: Off-white to light yellow solid.

  • Characterization (PubChem CID: 118458): [5]

    • ¹H NMR (CDCl₃): δ 7.85 (s, 1H), 7.75 (s, 1H), 4.60 (br s, 2H).

    • Mass Spec (EI): m/z 129.01 (M⁺), 131.01 ([M+2]⁺).

Part 2: Synthesis of 2-Amino-6-chloro-3-iodopyrazine (Final Product)

Principle: This step involves the electrophilic iodination of the 2-amino-6-chloropyrazine intermediate. N-Iodosuccinimide (NIS) is used as a mild and effective iodinating agent.[6] A catalytic amount of trifluoroacetic acid (TFA) is added to activate the NIS, facilitating the substitution on the electron-deactivated ring system.[4]

Materials:

  • 2-Amino-6-chloropyrazine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a dry 100 mL round-bottom flask, dissolve 2-amino-6-chloropyrazine (2.0 g, 15.4 mmol, 1.0 equiv.) in 40 mL of anhydrous acetonitrile.

  • Add N-Iodosuccinimide (NIS) (3.84 g, 17.0 mmol, 1.1 equiv.) to the solution.

  • Carefully add trifluoroacetic acid (TFA) (0.12 mL, 1.54 mmol, 0.1 equiv.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 40% Ethyl Acetate in Hexanes).

  • After cooling to room temperature, quench the reaction by adding 30 mL of saturated aqueous Na₂S₂O₃ solution to consume any unreacted NIS.

  • Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography on silica gel (Eluent: gradient of 10% to 40% ethyl acetate in hexanes) to yield the final product.

Expected Outcome:

  • Yield: 40-55%

  • Appearance: Pale yellow solid.

  • Characterization:

    • ¹H NMR (CDCl₃): δ 7.95 (s, 1H), 4.80 (br s, 2H).

    • ¹³C NMR (CDCl₃): δ 152.5, 145.0, 142.8, 95.0.

    • Mass Spec (EI): m/z 254.91 (M⁺), 256.91 ([M+2]⁺).

Quantitative Data Summary

StepReactantMolar Mass ( g/mol )EquivalentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 2-Aminopyrazine95.101.0MeCNRT12-1855 - 65
N-Chlorosuccinimide133.531.0
2 2-Amino-6-chloropyrazine129.551.0MeCN504-640 - 55
N-Iodosuccinimide224.981.1
Trifluoroacetic Acid114.020.1

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the purified final product.

Workflow cluster_1 Step 1: Chlorination cluster_2 Step 2: Iodination s1_start Dissolve 2-Aminopyrazine in MeCN s1_react Add NCS Stir 12-18h at RT s1_start->s1_react s1_workup Concentrate EtOAc Extraction Aqueous Washes s1_react->s1_workup s1_purify Dry & Concentrate Silica Gel Chromatography s1_workup->s1_purify s1_product Intermediate 1: 2-Amino-6-chloropyrazine s1_purify->s1_product s2_start Dissolve Intermediate 1 in MeCN s1_product->s2_start Use in next step s2_react Add NIS & cat. TFA Stir 4-6h at 50°C s2_start->s2_react s2_workup Quench (Na₂S₂O₃) EtOAc Extraction Aqueous Washes s2_react->s2_workup s2_purify Dry & Concentrate Silica Gel Chromatography s2_workup->s2_purify s2_product Final Product: 2-Amino-6-chloro-3-iodopyrazine s2_purify->s2_product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Key Insights

  • Low Iodination Yield: The direct iodination of aminopyrazines can be challenging, often resulting in poor yields.[1][7] The use of an acid catalyst (TFA) is critical to activate the NIS electrophile. If yields are still low, increasing the amount of NIS to 1.2-1.3 equivalents or extending the reaction time may be beneficial, but should be monitored carefully by TLC to avoid byproduct formation.

  • Formation of Isomers/Byproducts: In both steps, there is a risk of forming di-halogenated products. To mitigate this, it is crucial to control the stoichiometry of the halogenating agent (NCS/NIS) and maintain the recommended reaction temperature. Overheating or using a large excess of the reagent can lead to undesired side reactions.[1]

  • Purification Challenges: The starting material, intermediate, and product have similar polarities. Careful flash column chromatography with a shallow solvent gradient is essential for obtaining a pure product. It is recommended to run a gradient TLC plate first to determine the optimal eluent system.

  • Reagent Purity: The purity of N-halosuccinimides (NCS and NIS) is vital for reaction success. It is recommended to use freshly opened bottles or to recrystallize older reagents if their purity is questionable. NIS is particularly prone to decomposition and should be stored protected from light and moisture.[8]

References

  • ResearchGate. (n.d.). Efficient Halogenation of 2-Aminopyrazine | Request PDF. Retrieved from [Link][7]

  • Lizano, E., et al. (2019). Efficient Halogenation of 2-Aminopyrazine. [Source not explicitly stated in snippet, but content is from the ResearchGate link].[1]

  • Royal Society of Chemistry. (2021). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. Retrieved from [Link][9]

  • Guo, T., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link][2]

  • Chinese Chemical Letters. (2023). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]

  • Wikipedia. (2025). N-Iodosuccinimide. Retrieved from [Link][6]

  • PubChem. (n.d.). 2-Amino-6-Chloropyrazine. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link][4]

  • Journal of Chemical Research. (2019). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link][11]

Sources

Application

The Strategic Functionalization of 2-Amino-6-chloro-3-iodopyrazine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Versatility of a Privileged Scaffold Substituted pyrazines are a cornerstone in modern medicinal chemistry, appearing in the structures of numerous FDA-approved drugs and clinical candidates. Their uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Privileged Scaffold

Substituted pyrazines are a cornerstone in modern medicinal chemistry, appearing in the structures of numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in the design of kinase inhibitors, receptor antagonists, and other therapeutic agents. Among the vast array of pyrazine building blocks, 2-Amino-6-chloro-3-iodopyrazine stands out as a particularly versatile and strategic starting material. Its trifunctional nature, featuring an amino group and two different halogen atoms at distinct positions, allows for a sequential and regioselective introduction of molecular complexity. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Amino-6-chloro-3-iodopyrazine, empowering researchers to unlock its full synthetic potential.

The key to the selective functionalization of this substrate lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend is C-I > C-Br > C-Cl, a principle that governs the regioselectivity of these transformations.[1] This inherent difference allows for the initial selective coupling at the more reactive C-3 iodo position, leaving the C-6 chloro position available for subsequent modifications under more forcing conditions.

This document will delve into three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for the construction of C-N bonds. For each reaction, we will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical parameters for success.

PART 1: The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[2] The reaction between an organoboron reagent and an organic halide is catalyzed by a palladium(0) species and requires a base for the transmetalation step.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-I(L_n) B->C D Transmetalation (Base Assisted) C->D E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-R F->G H R-B(OR)_2 H->D I Py-I I->B

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

For 2-Amino-6-chloro-3-iodopyrazine, the oxidative addition of the palladium(0) catalyst will preferentially occur at the more labile C-I bond, leading to the selective formation of the C-3 coupled product. The presence of the free amino group can potentially coordinate to the palladium center, which in some cases can influence the catalytic activity.[3] However, with appropriate ligand selection, this interaction can be managed.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-3 position of 2-Amino-6-chloro-3-iodopyrazine.

Materials:

  • 2-Amino-6-chloro-3-iodopyrazine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Amino-6-chloro-3-iodopyrazine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere for 6-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-9075-90[4]
Pd(dppf)Cl₂Cs₂CO₃DMF10080-95[5]
SPhos Pd G2K₃PO₄Toluene/H₂O11085-98[3]

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling.

PART 2: The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is typically co-catalyzed by palladium and copper complexes and requires a mild base, often an amine, which can also serve as the solvent.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-I(L_n) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L_n) D->E F Reductive Elimination E->F F->A G Ar-C≡CR F->G PyI Py-I PyI->B H Cu(I)I I Alkyne Coordination H->I J Cu(I)-C≡CR I->J J->D K Base K->J Alkyne H-C≡CR Alkyne->I

Figure 2: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Similar to the Suzuki-Miyaura coupling, the regioselectivity is dictated by the preferential oxidative addition of the palladium catalyst to the C-I bond. The copper(I) cocatalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.

Experimental Protocol: Regioselective Sonogashira Coupling at the C-3 Position

This protocol outlines a general procedure for the selective alkynylation of 2-Amino-6-chloro-3-iodopyrazine.

Materials:

  • 2-Amino-6-chloro-3-iodopyrazine

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-Amino-6-chloro-3-iodopyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed TEA or DIPA as the solvent.

  • Add the terminal alkyne (1.5 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature to 50 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by silica gel column chromatography.

Palladium CatalystCopper CocatalystBase/SolventTemperatureTypical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuITEArt - 50 °C70-90[7]
Pd(OAc)₂/PPh₃CuIDIPArt75-95[8]
Pd(dppf)Cl₂CuIEt₃N/DMF60 °C80-92[5]

Table 2: Common Conditions for Regioselective Sonogashira Coupling.

PART 3: The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[9] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.

Buchwald_Hartwig_Mechanism A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-I(L_n) B->C D Amine Coordination C->D E [Ar-Pd(II)(NHR'R'')(L_n)]I D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR'R''(L_n) F->G H Reductive Elimination G->H H->A I Ar-NR'R'' H->I PyI Py-I PyI->B Amine HNR'R'' Amine->D

Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.

The choice of ligand is critical in the Buchwald-Hartwig amination to promote the reductive elimination step, which can often be the rate-limiting step. Bulky, electron-rich phosphine ligands are commonly employed.[10] The regioselectivity for 2-Amino-6-chloro-3-iodopyrazine again favors reaction at the C-3 position. The presence of the free amino group on the pyrazine ring can be a complicating factor, potentially leading to self-coupling or catalyst inhibition. However, the use of appropriate ligands and reaction conditions can mitigate these side reactions.[3]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination at the C-3 Position

This protocol provides a general method for the selective amination of 2-Amino-6-chloro-3-iodopyrazine.

Materials:

  • 2-Amino-6-chloro-3-iodopyrazine

  • Amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, to a vial add 2-Amino-6-chloro-3-iodopyrazine (1.0 eq), the base (e.g., NaOtBu, 1.5 eq), and the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 eq) to the vial.

  • Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by silica gel column chromatography.

Precatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
RuPhos Pd G3NaOtBuToluene10070-90[10]
BrettPhos Pd G3LHMDSDioxane11075-95[3]
XPhos Pd G2Cs₂CO₃t-BuOH9065-85[11]

Table 3: Recommended Conditions for Regioselective Buchwald-Hartwig Amination.

Conclusion: A Gateway to Novel Chemical Space

2-Amino-6-chloro-3-iodopyrazine is a powerful and versatile building block that provides a clear and predictable pathway for the synthesis of complex, polysubstituted pyrazines. By leveraging the principles of regioselective palladium-catalyzed cross-coupling, researchers can systematically introduce a diverse array of functionalities. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, when applied with a mindful understanding of their mechanisms and the reactivity of the substrate, open the door to a vast and unexplored chemical space. The protocols and insights provided in this guide are intended to serve as a solid foundation for the application of this strategic building block in drug discovery and materials science, empowering the next wave of innovation.

References

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. Organic Letters.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amin
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • C-C Bond Form
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Synthesis of substituted pyrazines
  • Regioselective 2-Amination of Polychloropyrimidines.. Semantic Scholar.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Palladium-catalyzed cross-couplings by C–O bond activation.
  • Recent Advances of Pd/C-C
  • Managing Regioselectivity in Reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.

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Method

Application Note: Mastering Regioselectivity in the Synthesis of Functionalized Aminopyrazines

An in-depth guide to the regioselective Suzuki-Miyaura coupling with 2-amino-6-chloro-3-iodopyrazine for researchers, scientists, and drug development professionals. Harnessing Differential Halogen Reactivity for Precise...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the regioselective Suzuki-Miyaura coupling with 2-amino-6-chloro-3-iodopyrazine for researchers, scientists, and drug development professionals.

Harnessing Differential Halogen Reactivity for Precise C-C Bond Formation on the 2-Amino-6-chloro-3-iodopyrazine Scaffold

Introduction: The Privileged Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a cornerstone structural motif in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules.[1][2] Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Notable pharmaceuticals such as Bortezomib, a proteasome inhibitor for treating multiple myeloma, and Favipiravir, an antiviral agent, feature the pyrazine core, underscoring its therapeutic significance.[4] The strategic functionalization of the pyrazine ring is therefore a critical task for medicinal chemists, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

The 2-amino-6-chloro-3-iodopyrazine molecule presents a unique synthetic challenge and opportunity. As a dihalogenated pyrazine, it possesses two distinct reactive sites for cross-coupling reactions. The ability to selectively functionalize one site over the other—a concept known as regioselectivity—is paramount for the efficient construction of complex target molecules and the avoidance of tedious purification of isomeric mixtures. This application note provides a comprehensive guide to achieving highly regioselective Suzuki-Miyaura coupling on this scaffold, targeting the more reactive carbon-iodine bond.

Part 1: The Principle of Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][5][6] The reaction's success with dihalogenated substrates hinges on the differential reactivity of the carbon-halogen (C-X) bonds.

The Causality of Chemoselectivity: C-I vs. C-Cl Reactivity

The regioselectivity of the coupling is dictated by the first and rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-X bond. The order of reactivity for halogens in this step is generally I > Br > OTf > Cl .[7][8] This preference is governed by bond dissociation energies; the C-I bond is significantly weaker and more easily cleaved by the palladium catalyst than the more robust C-Cl bond.

By carefully controlling reaction conditions—specifically by using a suitable palladium catalyst/ligand system and maintaining a moderate temperature—it is possible to exclusively activate the C-I bond while leaving the C-Cl bond intact for potential subsequent transformations.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the C-I bond of the 2-amino-6-chloro-3-iodopyrazine, forming a Pd(II) intermediate. This is the selectivity-determining step.

  • Transmetalation: The organic group from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Regioselective) Pd0->OxAdd Ar-I PdII R-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 PdII_Aryl R-Pd(II)-Ar(L_n) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Ar-Ar' RedElim->Pd0 Product 2-Amino-6-chloro-3-arylpyrazine Reactant 2-Amino-6-chloro-3-iodopyrazine Boronic Arylboronic Acid

Caption: Simplified catalytic cycle for the regioselective Suzuki-Miyaura coupling.

Part 2: Experimental Protocol

This protocol details a reliable method for the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the C-3 position of 2-amino-6-chloro-3-iodopyrazine.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Purpose
2-Amino-6-chloro-3-iodopyrazine(Varies)255.45Starting Material (Electrophile)
Arylboronic Acid(Varies)(Varies)Coupling Partner (Nucleophile)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Catalyst
Sodium Carbonate (Na₂CO₃)497-19-8105.99Base
1,4-Dioxane123-91-188.11Solvent
Deionized Water (H₂O)7732-18-518.02Co-solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Argon or Nitrogen Gas7440-37-139.95Inert Atmosphere
Step-by-Step Protocol

Workflow start Start setup 1. Assemble & Purge Reaction Vessel start->setup reagents 2. Add Solid Reagents (Pyrazine, Boronic Acid, Base, Catalyst) setup->reagents solvents 3. Add Degassed Solvents (Dioxane, Water) reagents->solvents reaction 4. Heat Reaction Mixture (e.g., 80-90 °C) solvents->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Workup (Dilute, Wash, Dry) monitor->workup Upon Completion purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for regioselective Suzuki-Miyaura coupling.

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and condenser, add 2-amino-6-chloro-3-iodopyrazine (1.0 equiv). Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.1-1.2 equiv), sodium carbonate (2.0-3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv). The excess boronic acid drives the reaction to completion, while a strong base is required to facilitate the transmetalation step.[6]

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of starting material). The solvent mixture must be thoroughly degassed (by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The use of microwave irradiation (e.g., 100-120 °C for 15-30 minutes) can significantly accelerate the reaction.[11][12][13]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours under conventional heating. Look for the disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by the absence of the iodine substituent and the presence of the newly coupled aryl group at the C-3 position, while the C-6 chlorine remains.

Part 3: Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality base.Use a fresh bottle of catalyst or a more robust pre-catalyst. Ensure solvents are rigorously degassed. Use freshly ground, anhydrous base.
Dehalogenation Presence of water/protons reacting with boronic acid (protodeboronation).Use anhydrous conditions if possible, although some water is often necessary for Suzuki couplings. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Maintain a strict inert atmosphere. Reduce the catalyst loading to the minimum required for efficient conversion.
Poor Regioselectivity Reaction temperature is too high, leading to C-Cl bond activation.Lower the reaction temperature. Screen alternative catalysts and ligands that may offer higher selectivity at lower temperatures. For C-I vs C-Cl, this is rarely an issue.

Conclusion and Outlook

The protocol described provides a robust and reliable method for achieving highly regioselective Suzuki-Miyaura coupling on the 2-amino-6-chloro-3-iodopyrazine scaffold. By exploiting the inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds, chemists can precisely install aryl or heteroaryl groups at the C-3 position. The resulting 2-amino-3-aryl-6-chloropyrazine is a valuable intermediate, as the remaining chlorine at the C-6 position can be targeted in subsequent functionalization reactions, such as another Suzuki coupling (often requiring more forcing conditions), a Buchwald-Hartwig amination, or nucleophilic aromatic substitution. This sequential, regiocontrolled approach is a powerful strategy in the synthesis of complex, polysubstituted pyrazines for drug discovery and materials science.[1][7]

References

  • Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Future Medicinal Chemistry. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Molecules. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • ACS Publications. Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. [Link]

  • ScienceDirect. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • ScienceDirect. Ketone C–C Bond Activation Meets the Suzuki-Miyaura Cross-coupling. [Link]

  • RSC Publishing. Transition metal-catalyzed functionalization of pyrazines. [Link]

  • PMC. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • ACS Publications. Selective Activation of Unstrained C(O)–C Bond in Ketone Suzuki–Miyaura Coupling Reaction Enabled by Hydride-Transfer Strategy. [Link]

  • ResearchGate. Efficient catalytic activation of Suzuki Miyaura C−C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfide. [Link]

  • PMC. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • Sci-Hub. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • ResearchGate. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]

  • Semantic Scholar. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Link]

  • PMC. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • ACS Publications. Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. [Link]

  • Wiley Online Library. Iterative Use of Regiocomplementary Flavin-Dependent Halogenases Gives Access to Unique Halogenation Patterns. [Link]

  • ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

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Application

Application Notes &amp; Protocols: Strategic Sonogashira Coupling of 2-Amino-6-chloro-3-iodopyrazine for Pharmaceutical Scaffolding

Introduction: The Strategic Value of 2-Amino-6-chloro-3-iodopyrazine in Drug Discovery 2-Amino-6-chloro-3-iodopyrazine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical indus...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 2-Amino-6-chloro-3-iodopyrazine in Drug Discovery

2-Amino-6-chloro-3-iodopyrazine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group and two distinct halogen atoms (iodine and chlorine), offers a platform for sequential, site-selective functionalization. The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, is an ideal transformation for elaborating this scaffold.[1][2][3][4]

The significant difference in reactivity between the C-I and C-Cl bonds is the cornerstone of its synthetic utility. The C-I bond is substantially more susceptible to oxidative addition to a Pd(0) center, allowing for selective alkynylation at the C3 position while leaving the C6-chloro substituent intact for subsequent diversification through other cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2][5] This guide provides a detailed exploration of the critical parameters, mechanistic underpinnings, and optimized protocols for the successful Sonogashira coupling of this valuable substrate.

The Reaction Mechanism: A Duality of Catalytic Cycles

The Sonogashira coupling operates through two interconnected, yet distinct, catalytic cycles: a palladium cycle and a copper cycle.[1][5][6] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species, typically [Pd(0)L₂].[5]

    • Oxidative Addition: The highly reactive C-I bond of 2-amino-6-chloro-3-iodopyrazine undergoes oxidative addition to the Pd(0) center, forming a square planar Pd(II) intermediate. This is the rate-determining step and the basis for the reaction's selectivity.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its alkyne group to the palladium center, displacing the iodide ligand.

    • Reductive Elimination: The newly formed Pd(II)-alkynyl-aryl complex undergoes reductive elimination, forging the final C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

  • The Copper Cycle: This cycle functions to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[5]

    • Deprotonation: In the presence of a base (e.g., an amine), the acidic proton of the alkyne is removed, forming a highly nucleophilic copper(I) acetylide intermediate.[1][7][8] This species is now primed for the transmetalation step.

A significant side reaction associated with the copper cycle is the oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling).[1] This can often be mitigated by ensuring strictly anaerobic conditions or by employing copper-free protocols.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ Pd0->ArPdI Ar-I OxAdd Oxidative Addition (Ar-I) ArPdR Ar-Pd(II)-C≡CR(L)₂ ArPdI->ArPdR Cu-C≡CR Transmetal Transmetalation ArPdR->Pd0 Regeneration Product Ar-C≡CR ArPdR->Product RedElim Reductive Elimination CuI Cu(I)X Alkyne H-C≡CR CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide Cu(I)X, Base CuAcetylide->ArPdI To Pd Cycle Base Base HX Base-H⁺X⁻ Base->HX H⁺X⁻ from Pd Cycle label_ArI 2-Amino-6-chloro-3-iodopyrazine ArI_ptr label_ArI->ArI_ptr

Caption: Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of the Sonogashira coupling hinges on the judicious selection of several key parameters. For a substrate like 2-Amino-6-chloro-3-iodopyrazine, the high reactivity of the iodide bond allows for mild conditions, but careful optimization is still required to maximize yield and minimize side products.

Parameter Recommendation & Rationale Common Options Considerations for 2-Amino-6-chloro-3-iodopyrazine
Palladium Precatalyst PdCl₂(PPh₃)₂ is a robust and common choice due to its air stability and reliable in-situ reduction to Pd(0).[5][9] Pd(PPh₃)₄ is also highly effective.PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The amino group can potentially coordinate to the palladium center. Using a pre-formed phosphine complex like PdCl₂(PPh₃)₂ can be advantageous. Catalyst loading is typically 1-5 mol%.
Copper(I) Co-catalyst Copper(I) Iodide (CuI) is the standard and most effective co-catalyst for activating the alkyne.[7]CuI, CuBr, CuClUse of 1-5 mol% is typical. Ensure CuI is of high purity and handled under inert conditions to minimize Glaser homocoupling.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are excellent choices, often serving as both the base and a co-solvent.[2][10]Amines: TEA, DIPEA, Piperidine, DBU. Inorganic: K₂CO₃, Cs₂CO₃.The basicity of the amine is crucial for deprotonating the alkyne.[10] TEA provides a good balance. Inorganic bases can be used in copper-free systems or if the substrate is amine-sensitive.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are preferred for their ability to dissolve both the organic substrate and the organometallic catalysts.[11][12]THF, DMF, Toluene, Acetonitrile (MeCN), Dioxane.DMF's high polarity and electron-donating capacity can facilitate the reaction.[11][12] Reactions are often run in a mixture, e.g., THF/TEA.
Temperature Start at room temperature (25 °C) and gently heat to 40-60 °C if the reaction is sluggish.25 °C to 80 °CThe high reactivity of aryl iodides means that high temperatures are often unnecessary and may lead to catalyst decomposition or side reactions.[2]
Atmosphere A strictly inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation of the Pd(0) catalyst and suppress Glaser homocoupling.Nitrogen, ArgonDegas all solvents thoroughly before use via sparging with inert gas or freeze-pump-thaw cycles.

Detailed Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol represents a reliable starting point for the coupling of 2-Amino-6-chloro-3-iodopyrazine with a terminal alkyne.

Materials and Reagents:

  • 2-Amino-6-chloro-3-iodopyrazine (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine (TEA, anhydrous, ~3 mL)

  • Tetrahydrofuran (THF, anhydrous, ~7 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask under a positive pressure of nitrogen, add 2-Amino-6-chloro-3-iodopyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent Addition: Add anhydrous THF (7 mL) and anhydrous TEA (3 mL) via syringe. Stir the mixture for 5-10 minutes to ensure dissolution and catalyst activation. The solution may appear as a yellow-to-brown slurry.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow after 2-4 hours, gently warm the mixture to 50 °C.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (~20 mL) and filter through a pad of Celite to remove the catalyst residues and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-6-chloro-3-(alkynyl)pyrazine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is particularly prone to homocoupling. It often requires slightly more forcing conditions or specialized ligands.

Materials and Reagents:

  • Same substrates as Protocol 1.

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv), finely ground and dried.

  • N,N-Dimethylformamide (DMF, anhydrous, 10 mL)

Procedure:

  • Setup: To a dry Schlenk flask under nitrogen, add 2-Amino-6-chloro-3-iodopyrazine (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent and Alkyne Addition: Add anhydrous DMF (10 mL) followed by the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1, using ethyl acetate for extraction and adjusting the aqueous washes as necessary to remove DMF.

Experimental Workflow and Troubleshooting

A systematic approach is key to successful synthesis.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Aryl Iodide, Pd Catalyst, & CuI to dry Schlenk flask B 2. Add Anhydrous Solvents & Base A->B C 3. Add Terminal Alkyne B->C D 4. Stir at RT or Heat C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench & Filter through Celite E->F G 7. Aqueous Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient degassing, or low temperature.

    • Solution: Ensure solvents are rigorously anhydrous and deoxygenated. Use fresh, high-purity catalysts. If at room temperature, increase the temperature to 50-60 °C.

  • Significant Alkyne Homocoupling (Glaser Product):

    • Cause: Presence of oxygen, or high concentration of copper/alkyne.

    • Solution: Improve inert atmosphere technique. Add the alkyne slowly to the reaction mixture. Consider switching to the copper-free protocol.[1][13]

  • Formation of Multiple Products:

    • Cause: Reaction at the C-Cl position (unlikely under mild conditions but possible at high temperatures), or degradation of starting material/product.

    • Solution: Keep the reaction temperature as low as possible to maintain selectivity. Ensure the reaction is not run for an excessive amount of time after completion.

Conclusion

The Sonogashira coupling of 2-Amino-6-chloro-3-iodopyrazine is a highly effective and selective method for introducing molecular complexity at the C3 position. By carefully controlling the reaction parameters—particularly the catalyst system, base, and atmosphere—researchers can achieve high yields of the desired alkynylated products. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to leverage this versatile building block in the synthesis of novel chemical entities.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • Gogoi, A., Dewan, A., & Bora, U. (2014). A highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction. RSC Advances. Available at: [Link]

  • Fiveable. (2025, August 15). Sonogashira Coupling: Organic Chemistry Study Guide. Available at: [Link]

  • Panda, N. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chahdoura, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. Available at: [Link]

  • Chahdoura, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • YouTube. (2019, January 8). Sonogashira coupling. Available at: [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Available at: [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • An, K., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2023, March 8). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-chloro-3-iodopyrazine

Introduction: Strategic Functionalization of a Privileged Heterocycle 2-Amino-6-chloro-3-iodopyrazine is a highly versatile building block in contemporary drug discovery and medicinal chemistry. Its unique substitution p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

2-Amino-6-chloro-3-iodopyrazine is a highly versatile building block in contemporary drug discovery and medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms and an amino group on an electron-deficient pyrazine core, offers multiple avenues for selective functionalization. The strategic introduction of diverse amino functionalities via the Buchwald-Hartwig amination allows for the rapid generation of compound libraries with novel pharmacological profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 2-amino-6-chloro-3-iodopyrazine. We will delve into the underlying principles of regioselectivity and provide detailed, field-proven protocols for the selective amination at both the C3 (iodo) and C6 (chloro) positions.

The Principle of Regioselectivity in Buchwald-Hartwig Amination

The cornerstone of achieving regioselectivity in the Buchwald-Hartwig amination of di- and polyhalogenated heterocycles lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step in the catalytic cycle. The general reactivity trend for halogens in this step is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[1] This inherent difference in reactivity allows for the selective amination of the more labile C-I bond under milder conditions, while leaving the more robust C-Cl bond intact. Conversely, more forcing conditions can be employed to target the C-Cl bond after the C-I position has been functionalized or if it is the only remaining halogen.

The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. The cycle begins with the active Pd(0) species undergoing oxidative addition to the aryl halide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst, thus completing the cycle.[2][3] The choice of ligand is critical as it modulates the stability and reactivity of the palladium center throughout this process.[1][4]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex R-X Amine Coordination [R-Pd(II)(L)(R'2NH)]+X- Oxidative Addition Complex->Amine Coordination R'2NH Palladium-Amido Complex R-Pd(II)(L)-NR'2 Amine Coordination->Palladium-Amido Complex Base, -[H-Base]+X- Palladium-Amido Complex->Pd(0)L Reductive Elimination (R-NR'2)

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Protocol 1: Selective Mono-Amination at the C3-Iodo Position

This protocol is designed to leverage the higher reactivity of the C-I bond, allowing for selective amination at the C3 position while preserving the C6-chloro group for subsequent diversification.

Experimental Conditions
ParameterRecommended ConditionsRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. Palladium(II) acetate (Pd(OAc)₂) can also be used as it is readily reduced in situ to the active Pd(0) species.
Ligand Xantphos (2-5 mol%) or BINAP (2-5 mol%)Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the reductive elimination step. Xantphos and BINAP are well-established ligands for amination of heteroaryl halides.[5]
Base Cs₂CO₃ (1.5-2.0 equiv.) or K₃PO₄ (1.5-2.0 equiv.)Weaker bases like cesium carbonate or potassium phosphate are recommended to minimize potential side reactions and are generally well-tolerated by a wide range of functional groups.[4]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)These are common solvents for Buchwald-Hartwig reactions, offering good solubility for the reagents and appropriate boiling points for the reaction temperature.
Temperature 80-100 °CThis temperature range is typically sufficient for the amination of aryl iodides without promoting significant reaction at the less reactive chloro position.
Amine Primary or Secondary Aliphatic/Aromatic Amine (1.1-1.5 equiv.)The stoichiometry of the amine can be adjusted based on its volatility and reactivity.
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add 2-amino-6-chloro-3-iodopyrazine (1.0 equiv.), the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination at the C6-Chloro Position

This protocol is intended for the amination of the less reactive C6-chloro position. This can be performed on the product from Protocol 1 (2-amino-3-(substituted-amino)-6-chloropyrazine) or on a substrate where the C3 position is not halogenated. Due to the lower reactivity of the C-Cl bond, more forcing conditions are generally required.

Experimental Conditions
ParameterRecommended ConditionsRationale & Expert Insights
Palladium Precatalyst Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3, 2-5 mol%)The use of highly active, well-defined palladacycle precatalysts is often necessary for the challenging amination of aryl chlorides. These precatalysts efficiently generate the active monoligated Pd(0) species.
Ligand Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos)These sterically hindered and electron-rich ligands are specifically designed to facilitate the oxidative addition to C-Cl bonds and promote high catalytic turnover.[6][7]
Base NaOtBu (1.5-2.0 equiv.) or LHMDS (1.5-2.0 equiv.)Stronger bases are typically required to facilitate the deprotonation of the amine and drive the catalytic cycle for the less reactive aryl chlorides.[2][4]
Solvent Toluene or t-BuOH (anhydrous, degassed)These solvents are compatible with the stronger bases and higher temperatures often required for the amination of aryl chlorides.
Temperature 100-120 °CHigher temperatures are necessary to overcome the higher activation energy for the oxidative addition of the C-Cl bond.
Amine Primary or Secondary Aliphatic/Aromatic Amine (1.2-2.0 equiv.)A larger excess of the amine may be beneficial to drive the reaction to completion.
Step-by-Step Methodology
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube or microwave vial with the chloro-substituted pyrazine (1.0 equiv.), the palladacycle precatalyst, and the base.

  • Inert Atmosphere: Seal the vessel and remove it from the glovebox.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: A flowchart illustrating the sequential amination strategy.

Troubleshooting and Expert Recommendations

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Impure reagents/solvents.Ensure high-purity, anhydrous, and degassed solvents and reagents. Use a fresh batch of palladium precatalyst and ligand. Consider using a more active palladacycle precatalyst.
Hydrodehalogenation Side reaction where the halogen is replaced by hydrogen.Lower the reaction temperature. Screen different ligands and bases. A less sterically hindered base may be beneficial.[1]
Formation of Di-aminated Product in Protocol 1 Reaction conditions are too harsh, leading to amination at the C6-chloro position.Reduce the reaction temperature and/or time. Use a weaker base (e.g., K₂CO₃).
Incomplete Reaction at C6-Chloro Position Insufficiently active catalyst system or low temperature.Switch to a more active Buchwald ligand and precatalyst combination. Increase the reaction temperature. Ensure the base is of high quality and finely powdered for better solubility.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the selective functionalization of 2-amino-6-chloro-3-iodopyrazine. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve highly regioselective amination at either the C3-iodo or the C6-chloro position. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of novel pyrazine derivatives for applications in drug discovery and development.

References

  • Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3689-3703. Available at: [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4663. Available at: [Link]

  • Wooi, A. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Shen, Q., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1776-1779. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(6), 1173-1180. Available at: [Link]

  • RSC Publishing. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-6-chloro-3-iodopyrazine

Welcome to the technical support center for the synthesis of 2-Amino-6-chloro-3-iodopyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this impor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-chloro-3-iodopyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This molecule is a key building block in medicinal chemistry, and achieving high yields of pure material is critical for downstream applications. This document provides in-depth, experience-based insights to help you overcome common challenges.

Introduction: The Chemistry at Hand

The synthesis of 2-Amino-6-chloro-3-iodopyrazine typically involves the direct electrophilic iodination of the electron-rich starting material, 2-Amino-6-chloropyrazine. The amino group is a strong activating group, directing the electrophilic iodine to the ortho position (C3). The most common and effective reagent for this transformation is N-Iodosuccinimide (NIS).

The reaction's success hinges on controlling the reactivity of the iodinating agent and managing potential side reactions. This guide will address the most frequent issues encountered during this synthesis and provide validated solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: Why is my reaction yield consistently low or non-existent?

Low yields are the most common issue and can stem from several factors. Let's break down the potential causes and solutions.

Possible Cause 1: Inactive Iodinating Agent or Insufficient Electrophilicity N-Iodosuccinimide (NIS) is the reagent of choice, but its effectiveness can be compromised by age or improper storage. More importantly, for heteroaromatic systems like pyrazine, the electrophilicity of NIS alone may be insufficient to drive the reaction to completion, even with the activating amino group.[1]

  • Expert Recommendation:

    • Verify NIS Quality: Use freshly opened or properly stored NIS. It should be a slightly off-white to light yellow crystalline solid.

    • Acidic Activation: The electrophilicity of NIS is significantly enhanced by a catalytic amount of a Brønsted or Lewis acid.[2][3] Trifluoroacetic acid (TFA) is an excellent choice. The acid protonates the succinimide nitrogen, further polarizing the N-I bond and making the iodine a more potent electrophile ("I+").[2]

    • Alternative Reagents: While NIS is preferred for its handling and selectivity, other reagents like Iodine Monochloride (ICl) can be used, though they may be less selective and more hazardous.

Possible Cause 2: Sub-optimal Reaction Temperature Electrophilic aromatic substitutions are sensitive to temperature. Too low, and the activation energy barrier won't be overcome. Too high, and you risk decomposition and side-product formation.

  • Expert Recommendation:

    • Starting Point: Begin the reaction at 0 °C or room temperature and monitor by TLC or LC-MS.

    • Gentle Heating: If the reaction is sluggish, gently heat the mixture to a temperature between 40-60 °C.[4] Avoid aggressive heating, as pyrazine rings can be susceptible to degradation at high temperatures.

Possible Cause 3: Incorrect Solvent Choice The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.

  • Expert Recommendation:

    • Aprotic Solvents are Key: Dichloromethane (DCM) and Acetonitrile (MeCN) are excellent first choices as they are aprotic and can effectively dissolve the starting materials.[1] N,N-Dimethylformamide (DMF) is also a viable option but can be more difficult to remove during workup.

The following workflow can help diagnose low-yield issues:

G start Low Yield Observed check_reagents Are reagents (NIS) fresh? Is solvent anhydrous? start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Yes stop Consult Senior Chemist/ Re-evaluate synthetic route check_reagents->stop No monitor_rxn Monitor reaction by TLC/LC-MS (every 30-60 min) check_conditions->monitor_rxn add_catalyst Add catalytic TFA (0.1-0.2 equiv) monitor_rxn->add_catalyst Reaction Stalled increase_temp Increase temperature to 40-50°C add_catalyst->increase_temp Still Stalled check_completion Is starting material consumed? increase_temp->check_completion workup Proceed to Workup & Purification check_completion->workup Yes check_completion->stop No, after >12h

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: How can I minimize the formation of di-iodinated side products?

The formation of 2-Amino-6-chloro-3,5-diiodopyrazine is a potential side reaction, especially if the reaction conditions are too harsh. The initial iodination at C3 further activates the ring, making the C5 position susceptible to a second iodination.

  • Expert Recommendation:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of NIS. A stoichiometry of 1.1 to 1.2 equivalents of NIS relative to the starting material is a good starting point.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures disproportionately favor the di-iodination product.[5]

    • Slow Addition: Add the NIS portion-wise or as a solution via a syringe pump over 30-60 minutes. This keeps the instantaneous concentration of the iodinating agent low, favoring mono-iodination.

FAQ 3: What is the optimal work-up and purification strategy?

A clean work-up is essential for isolating a pure product and simplifying purification.

  • Expert Recommendation:

    • Quenching: Once the reaction is complete, it must be quenched to destroy any remaining NIS and iodine. A wash with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) is standard practice. This will convert I₂ to colorless I⁻.

    • Aqueous Wash: Follow the thiosulfate wash with a saturated sodium bicarbonate (NaHCO₃) wash to remove the acidic catalyst (e.g., TFA) and any succinimide byproduct. Finish with a brine wash to aid in phase separation.

    • Purification:

      • Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield highly pure material.

      • Column Chromatography: For less pure samples, silica gel column chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity will effectively separate the product from the starting material and any di-iodinated byproduct.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice discussed above for a robust and high-yielding synthesis.

Materials:

  • 2-Amino-6-chloropyrazine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-6-chloropyrazine (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (1.15 eq) portion-wise over 15 minutes.

  • Add Trifluoroacetic Acid (0.1 eq) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is sluggish after 4 hours, warm the mixture to 40 °C.

  • Upon completion (disappearance of starting material), cool the reaction mixture back to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with sat. aq. Na₂S₂O₃ (2x), sat. aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel chromatography or recrystallization.

Data Summary Table

For quick reference, the following table summarizes key reaction parameters and their impact on the outcome.

ParameterRecommendationRationale
Iodinating Agent N-Iodosuccinimide (NIS)High reactivity, good selectivity, and easier handling compared to alternatives.
Stoichiometry (NIS) 1.1 - 1.2 equivalentsEnsures complete conversion of starting material while minimizing di-iodination.
Catalyst Trifluoroacetic Acid (TFA)Activates NIS, increasing its electrophilicity for efficient reaction with the pyrazine ring.[6]
Solvent Dichloromethane (DCM)Aprotic solvent that provides good solubility for reactants and is easily removed.
Temperature 0 °C to 40 °CAllows for controlled reaction initiation and rate, preventing decomposition and side reactions.
Work-up Quench Sat. aq. Na₂S₂O₃Neutralizes excess iodine and NIS, simplifying purification.

Reaction Mechanism Overview

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.

G cluster_0 Step 1: Activation of NIS cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization NIS NIS Activated_NIS Activated NIS [I+] NIS->Activated_NIS Protonation H_plus H+ (from TFA) Pyrazine 2-Amino-6-chloropyrazine Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazine->Sigma_Complex π-attack on I+ Sigma_Complex_2 Sigma Complex Product 2-Amino-6-chloro-3-iodopyrazine Sigma_Complex_2->Product Deprotonation

Caption: Simplified mechanism for the iodination of 2-Amino-6-chloropyrazine.

This guide provides a comprehensive framework for successfully synthesizing 2-Amino-6-chloro-3-iodopyrazine. By understanding the key parameters and potential pitfalls, researchers can significantly improve reaction yields and product purity.

References

  • ResearchGate. Optimization of di-iodination conditions a. a Unless otherwise noted,.... Available from: [Link].

  • MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. Available from: [Link].

  • ACS Publications. Selective C–H Iodination of (Hetero)arenes | Organic Letters. Available from: [Link].

  • Beilstein Journals. Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis. Available from: [Link].

  • Chinese Journal of Organic Chemistry. Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Available from: [Link].

  • Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. Available from: [Link].

  • Organic Syntheses. n-iodosuccinimide - Organic Syntheses Procedure. Available from: [Link].

  • ACS Publications. Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine | Organic Letters. Available from: [Link].

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link].

  • Google Patents. CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-Amino-6-chloro-3-iodopyrazine Cross-Coupling

Welcome to the Application Scientist Support Desk. When functionalizing complex dihaloheteroarenes like 2-Amino-6-chloro-3-iodopyrazine , achieving absolute regioselectivity while maintaining catalytic efficiency is a de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Desk. When functionalizing complex dihaloheteroarenes like 2-Amino-6-chloro-3-iodopyrazine , achieving absolute regioselectivity while maintaining catalytic efficiency is a delicate balancing act. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to help you optimize your palladium-catalyzed cross-coupling workflows.

I. Mechanistic Causality & Regioselectivity

To control a reaction, you must first understand the energetic landscape of your substrate. 2-Amino-6-chloro-3-iodopyrazine presents two competing electrophilic sites: the C3-iodine and the C6-chlorine.

Mechanism Pd0 Active Pd(0)L_n Substrate 2-Amino-6-chloro- 3-iodopyrazine Pd0->Substrate Coordination OA_I Oxidative Addition @ C3-I (Fast) Substrate->OA_I Preferred (Weaker C-I bond) OA_Cl Oxidative Addition @ C6-Cl (Slow) Substrate->OA_Cl Excess Pd / High Temp Transmetal Transmetalation & Reductive Elimination OA_I->Transmetal Ar-B(OH)2 Transmetal->Pd0 Catalyst Regeneration Product Regioselective C3-Coupled Product Transmetal->Product C-C Bond Formation

Fig 1. Divergent oxidative addition pathways dictating regioselectivity in dihalopyrazine coupling.

FAQ 1: Why am I observing bis-coupling (reaction at both C3 and C6) when I only want mono-coupling at C3?

Causality: The carbon-iodine (C-I) bond is significantly weaker (~55 kcal/mol) and therefore more reactive towards oxidative addition with a palladium(0) catalyst compared to the carbon-chlorine (C-Cl) bond (~81 kcal/mol)[1]. However, if your catalyst loading is too high (e.g., >5 mol%) or your temperature exceeds 80 °C, the excess active Pd(0) will begin inserting into the C-Cl bond as soon as the C-I bonds are consumed. Solution: Strictly limit your catalyst loading to 0.5–1.0 mol%, maintain temperatures below 65 °C, and use exactly 1.0 to 1.05 equivalents of your coupling partner.

FAQ 2: Does the free 2-amino group poison the palladium catalyst?

Causality: Yes, it can. Primary heteroaromatic amines are excellent Lewis bases and can coordinate to the electrophilic Pd(II) intermediates, effectively displacing weaker phosphine ligands and stalling the catalytic cycle. Solution: You must use sterically bulky, electron-rich ligands (such as Buchwald-type ligands like XPhos or SPhos)[1]. The steric bulk of XPhos prevents the 2-amino group from accessing the metal center, while its electron-rich nature accelerates the reductive elimination step before off-cycle amine coordination can occur.

FAQ 3: How low can I push the catalyst loading before the reaction stalls?

Causality: While reducing Pd catalyst loading is highly desirable to prevent product contamination and minimize side reactions[2], pushing it below 0.1 mol% requires a pristine, oxygen-free environment. At ultra-low loadings, even trace amounts of dissolved O₂ will oxidize your phosphine ligands, leaving the Pd(0) unprotected. Unligated Pd(0) rapidly agglomerates into inactive "Palladium Black." Solution: For standard benchtop setups, 1.0 mol% is the optimal balance of efficiency and robustness. If you must go lower (e.g., 0.1 mol%), rigorous Schlenk techniques and a slight excess of ligand (L:Pd ratio of 1.5:1 to 2:1) are mandatory.

II. Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between catalyst loading, ligand choice, and regioselectivity during a standard Suzuki-Miyaura coupling with 2-Amino-6-chloro-3-iodopyrazine.

EntryPd SourceLoading (mol%)Ligand (mol%)Temp (°C)C3-Coupled Yield (%)Bis-Coupled Yield (%)Mechanistic Observation
1Pd(OAc)₂5.0PPh₃ (10.0)8062%31%Excess Pd drives C6-Cl oxidative addition.
2Pd(OAc)₂1.0PPh₃ (2.0)6045%<2%Incomplete conversion; amine poisons weak Pd-PPh₃ complex.
3Pd(OAc)₂1.0XPhos (1.5)6094% <1% Optimal. Bulky ligand protects Pd, low temp preserves C-Cl.
4Pd(OAc)₂0.1XPhos (0.2)6089%<1%Excellent efficiency, requires strict anaerobic conditions.
5Pd(OAc)₂0.01XPhos (0.02)6012%0%Reaction stalled; trace O₂ oxidized ligand, causing Pd aggregation.

III. Troubleshooting Decision Matrix

Use this logical flow to diagnose and resolve issues in real-time during your optimization screens.

Troubleshooting Start Issue: Suboptimal Yield? Q1 Visible Pd Black? Start->Q1 A1_Yes Decrease Pd mol%, Increase L:Pd ratio Q1->A1_Yes Yes A1_No Check Conversion Q1->A1_No No Q2 Unreacted Starting Material? A1_No->Q2 A2_Yes Catalyst Poisoning: Switch to XPhos ligand Q2->A2_Yes Yes A2_No Check Selectivity Q2->A2_No No Q3 Bis-coupled Product Formed? A2_No->Q3 A3_Yes Loss of Regioselectivity: Lower Temp & Pd loading Q3->A3_Yes Yes

Fig 2. Decision matrix for troubleshooting catalyst loading and selectivity issues.

IV. Self-Validating Experimental Protocol

This protocol for the regioselective Suzuki-Miyaura coupling is designed as a self-validating system. Visual cues are built into the methodology to confirm the mechanistic integrity of the catalytic cycle at each step.

Scale: 1.0 mmol Target: Selective C3-arylation.

Step-by-Step Methodology:
  • Rigorous Degassing (The Foundation):

    • Action: In a Schlenk flask, combine 5 mL of 1,4-Dioxane and 1 mL of deionized H₂O. Sparge with Argon gas for a minimum of 15 minutes.

    • Causality: Oxygen is the enemy of low-loading catalysis. It oxidizes the XPhos ligand, leaving the palladium unprotected.

  • Pre-catalyst Activation:

    • Action: To a separate dry vial under Argon, add Pd(OAc)₂ (2.2 mg, 1.0 mol%) and XPhos (7.2 mg, 1.5 mol%). Transfer 1 mL of the degassed solvent mixture to this vial and stir for 5 minutes.

    • Validation Checkpoint: The solution must turn from reddish-brown to a clear, pale yellow . This color shift confirms the reduction of Pd(II) to the active L₁Pd(0) species. If it turns black, your solvent was not properly degassed.

  • Substrate Assembly:

    • Action: To the main Schlenk flask, add 2-Amino-6-chloro-3-iodopyrazine (255 mg, 1.0 equiv), your chosen Arylboronic acid (1.05 equiv), and K₃PO₄ (424 mg, 2.0 equiv).

    • Causality: K₃PO₄ is preferred over Na₂CO₃ because its higher solubility in the aqueous biphasic system ensures rapid formation of the reactive boronate complex, accelerating transmetalation.

  • Reaction Initiation:

    • Action: Transfer the pale yellow pre-catalyst solution into the main Schlenk flask. Heat the mixture to exactly 60 °C and stir vigorously (800 rpm) for 4 hours.

    • Validation Checkpoint: Monitor the reaction visually at the 30-minute mark. A healthy catalytic cycle will remain a translucent yellow/orange. The appearance of an opaque, black precipitate (Pd Black) indicates catalyst death due to either amine poisoning or thermal decomposition[2].

  • Workup & Isolation:

    • Action: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography. The intact C6-chlorine allows for subsequent, orthogonal functionalization (e.g., Buchwald-Hartwig amination) if desired[3].

V. References[1]Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene, Benchchem.[2]Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm, PMC - NIH.[3] Transition metal-catalyzed functionalization of pyrazines, Organic & Biomolecular Chemistry (RSC Publishing).

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Troubleshooting

Technical Support Center: Purification of Crude 2-Amino-6-chloro-3-iodopyrazine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-Amino-6-chloro-3-iodopyrazine. It is structured as a serie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-Amino-6-chloro-3-iodopyrazine. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-Amino-6-chloro-3-iodopyrazine sample?

A1: The impurity profile of crude 2-Amino-6-chloro-3-iodopyrazine is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction Byproducts: These can include regioisomers (e.g., isomers with different substitution patterns on the pyrazine ring) or products of side reactions. The presence of multiple reactive sites on the aminopyrazine core makes the formation of such byproducts plausible.[1][2]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from coupling reactions) or reagents used in the synthesis.[3]

  • Degradation Products: The compound may degrade under certain conditions (e.g., harsh pH, high temperatures), leading to the formation of other related substances.

A thorough characterization of the crude material by techniques like LC-MS or NMR is crucial for identifying the specific impurities present in your sample.[2]

Q2: What is the best starting point for purifying this compound?

A2: For most common laboratory-scale purifications, a two-step approach is recommended:

  • Aqueous Workup/Extraction: A simple liquid-liquid extraction can remove many inorganic salts and highly polar or non-polar impurities.

  • Recrystallization or Column Chromatography: The choice between these two depends on the nature of the impurities. Recrystallization is often a good first choice if the crude product is relatively pure (>90%) and a suitable solvent can be found.[4][5] If the crude mixture contains multiple components with similar polarities or is an oil, silica gel column chromatography is the more appropriate method.[6][7]

Q3: How do I choose a suitable solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 2-Amino-6-chloro-3-iodopyrazine is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4][5] Based on the solubility of structurally similar compounds like other substituted aminopyrazines and chloropyrimidines, a good starting point for solvent screening would be:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Aromatic hydrocarbons (e.g., toluene)

  • Mixtures of these solvents with a non-polar co-solvent like hexanes or heptane.

The solubility of similar compounds has been shown to be highest in solvents like N,N-dimethylformamide (DMF) and lowest in non-polar solvents, with intermediate solubility in alcohols and esters.[8][9] A solvent system where the compound dissolves when hot and crystallizes upon cooling is what you are looking for.

Purification Method Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.

PurificationWorkflow Start Crude Sample (2-Amino-6-chloro-3-iodopyrazine) Purity_Check Assess Purity & Impurities (TLC, LC-MS, NMR) Start->Purity_Check Decision1 Is the main impurity highly polar or non-polar? Purity_Check->Decision1 Extraction Liquid-Liquid Extraction Decision1->Extraction Yes Decision2 Are impurities colored or closely related? Decision1->Decision2 No Extraction->Decision2 Recrystallization Recrystallization Decision2->Recrystallization No (Simple Impurity Profile) Column Silica Gel Column Chromatography Decision2->Column Yes Charcoal Add Activated Charcoal during Recrystallization Recrystallization->Charcoal If colored Final_Product Pure Product (Verify Purity) Recrystallization->Final_Product Column->Final_Product

Caption: Decision workflow for purifying crude 2-Amino-6-chloro-3-iodopyrazine.

Troubleshooting Guide

Problem 1: My compound will not crystallize from the chosen recrystallization solvent.

Potential Cause Solution
Too much solvent was used. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[5]
The solution is supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Impurities are inhibiting crystallization. The presence of impurities can significantly interfere with the formation of a crystal lattice.[3] If crystallization fails, the best approach is to evaporate the solvent and purify the residue by column chromatography.
The compound is an oil at room temperature. This is known as "oiling out." This can happen if the boiling point of the solvent is higher than the melting point of the compound. Try using a lower-boiling point solvent or a solvent mixture.

Problem 2: The product is still colored after recrystallization.

Potential Cause Solution
Colored impurities are co-crystallizing. Highly conjugated impurities can be intensely colored. These can sometimes be removed by adding a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[5] The charcoal adsorbs the colored impurities. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding charcoal.
The compound itself is colored. Verify from literature sources if the pure compound is expected to be colored. If so, the color is not an impurity.

Problem 3: Impurities are co-eluting with my product during column chromatography.

Potential Cause Solution
Solvent system is too polar. A highly polar mobile phase will move all components up the column quickly, resulting in poor separation. Decrease the polarity of the eluent. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane.
Impurities have very similar polarity to the product. Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation. A shallow gradient elution (slowly increasing the polarity of the eluent over time) can also improve the resolution of closely eluting spots.[6]
The column is overloaded. Too much crude material on the column will lead to broad bands and poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The optimal solvent and temperatures should be determined experimentally on a small scale first.

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. If the solid dissolves when hot, it is a potentially good solvent. Remove from heat and allow to cool to room temperature, then in an ice bath. If crystals form, you have found a suitable solvent.

  • Dissolution: Place the bulk of the crude 2-Amino-6-chloro-3-iodopyrazine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound.[4][5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and activated charcoal.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol assumes a typical normal-phase separation on silica gel.

  • Adsorbent and Eluent Selection:

    • Adsorbent: Standard silica gel (60 Å, 40-63 µm particle size) is a good starting point.

    • Eluent: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give your product an Rf value of approximately 0.25-0.35. A common starting point for compounds like this is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

Typical Column Chromatography Parameters
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., starting with 5% EtOAc and gradually increasing to 50% EtOAc)
Loading Method Dry loading (adsorbing the crude material onto a small amount of silica gel) is often preferred to ensure a narrow starting band.
  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Amino-6-chloro-3-iodopyrazine.

References

  • Vertex AI Search, based on "Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candid
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Optimization

Overcoming low solubility of 2-Amino-6-chloro-3-iodopyrazine in catalysis

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2-amino-6-chloro-3-iodopyrazine in palladium-catalyzed cross-coupling reactions. The primary focus is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2-amino-6-chloro-3-iodopyrazine in palladium-catalyzed cross-coupling reactions. The primary focus is to address the significant challenge posed by the compound's low solubility, a common bottleneck for researchers in synthetic and medicinal chemistry.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems you might encounter during your experiments. The solutions are presented as a logical progression of steps, from simple adjustments to more advanced techniques.

Q1: My Suzuki-Miyaura coupling reaction is stalling or showing low conversion. I suspect the 2-amino-6-chloro-3-iodopyrazine is not fully dissolved. What is a systematic approach to solve this?

A1: This is a classic issue stemming from the poor solubility of the pyrazine starting material in common non-polar organic solvents used for Suzuki couplings. A multi-faceted approach is required to enhance substrate availability to the palladium catalyst.

Systematic Troubleshooting Protocol:

  • Optimize the Solvent System: Standard single-solvent systems may be insufficient.

    • Introduce a Biphasic System: A combination like Toluene/H₂O or Dioxane/H₂O is often a superior starting point. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary to activate the boronic acid for transmetalation.[1]

    • Add a Polar Aprotic Co-solvent: For highly insoluble substrates, adding a small percentage (5-10% v/v) of a polar aprotic solvent like DMF can significantly improve solubility.[2] However, be mindful that DMF can sometimes complicate product purification.

    • Vigorous Stirring: In biphasic systems, mass transfer between the phases can be rate-limiting. Ensure your reaction is stirred vigorously (e.g., >700 RPM) to create a fine emulsion, maximizing the interfacial area where the reaction occurs.[1]

  • Increase Reaction Temperature: Higher temperatures increase both solubility and reaction rates.[1] Incrementally raise the temperature (e.g., from 80 °C to 100 °C or reflux) and monitor the reaction progress. Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.

  • Employ a Phase-Transfer Catalyst (PTC): This is a highly effective strategy for biphasic reactions. A PTC, such as Tetrabutylammonium Bromide (TBAB), has both hydrophilic and lipophilic properties, allowing it to shuttle the activated boronate species from the aqueous phase into the organic phase where the catalyst and aryl halide reside.[3][4] This dramatically accelerates the reaction by overcoming the phase separation of reactants.[1]

  • Re-evaluate Base and Ligand Choice:

    • Base: Ensure the base is a fine, dry powder to maximize its surface area and reactivity.[1] For base-sensitive substrates, milder options like KF can be considered, though they may slow the reaction rate.[2]

    • Ligand: If simpler ligands like PPh₃ are failing, switching to bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) can enhance the rates of both oxidative addition and reductive elimination, often overcoming the kinetic barriers associated with challenging substrates.[1]

Q2: I am attempting a Buchwald-Hartwig amination and observing no product formation. My starting materials are not dissolving. How should I adjust my conditions?

A2: The Buchwald-Hartwig amination requires a different set of conditions compared to the Suzuki coupling, particularly concerning the solvent and base, both of which are critical for success when dealing with a poorly soluble substrate.

Systematic Troubleshooting Protocol:

  • Solvent Selection is Key: Unlike Suzuki reactions, Buchwald-Hartwig aminations are typically run in anhydrous, non-polar, aprotic solvents.

    • Primary Choices: Toluene and dioxane are the most common and effective solvents.[5] Ethereal solvents like THF or 2-MeTHF are also viable options.

    • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[5]

    • Rationale: The choice of a non-polar solvent is linked to the base. Strong alkoxide bases (see next step) have better solubility and activity in these media.

  • Use a Soluble, Strong, Non-Nucleophilic Base: The base deprotonates the amine, making it competent for coupling.

    • Standard Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. These are strong bases with good solubility in solvents like toluene and dioxane.

    • Impact of Agitation: Inorganic bases like Cs₂CO₃ or K₃PO₄ can be used but are denser and can settle, requiring very efficient stirring to remain suspended and active.[5]

  • Select an Appropriate Ligand: Ligand choice is critical and depends on the amine coupling partner.[5] For a general, challenging substrate like 2-amino-6-chloro-3-iodopyrazine, a bulky, electron-rich phosphine ligand is essential to promote the key steps of the catalytic cycle.[6]

    • Recommended Ligands: Start with a versatile ligand like BrettPhos or XPhos. These ligands are known to be effective for a wide range of amine and aryl halide substrates, including heteroaryl chlorides.[7]

  • Consider the Halide Reactivity: In 2-amino-6-chloro-3-iodopyrazine, the C-I bond is significantly more reactive than the C-Cl bond. Under standard Buchwald-Hartwig conditions, the reaction should occur selectively at the iodine position.[8] If coupling at the chlorine is desired, much more forcing conditions and specialized catalyst systems would be required.

Q3: My Sonogashira coupling is not proceeding. How can I improve the solubility of my pyrazine substrate in this reaction?

A3: The Sonogashira coupling often uses an amine as both the base and a solvent component, which may not be sufficient to dissolve the pyrazine derivative.

Systematic Troubleshooting Protocol:

  • Add a Co-Solvent: If neat triethylamine (Et₃N) or piperidine is failing to dissolve the substrate, add a co-solvent.

    • Effective Co-Solvents: THF and DMF are excellent choices to improve the solubility of polar, heterocyclic substrates. A 1:1 mixture of Et₃N:THF is a robust starting point.

    • Aqueous Media: For some systems, running the reaction in aqueous media with a water-soluble ligand can be a successful strategy, especially for highly polar substrates.[9][10]

  • Ensure Anhydrous and Anaerobic Conditions: The traditional Sonogashira reaction is sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling), consuming your starting material.[11] Ensure your solvents are dry and the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen).

  • Consider a Copper-Free System: The copper co-catalyst can sometimes be problematic. Copper-free Sonogashira protocols have been developed and may offer a different solubility profile and reactivity.[10][11] These systems often rely on a higher loading of a palladium catalyst and a different base/solvent combination, such as piperidine in DMSO, which may be beneficial for your substrate.[11]

Visual Workflow: Troubleshooting Stalled Cross-Coupling Reactions

The following diagram illustrates a logical decision-making process when encountering a stalled reaction due to poor solubility.

G Start Reaction Stalled / Low Conversion CheckSolubility Is Starting Material (SM) Fully Dissolved? Start->CheckSolubility Yes Yes CheckSolubility->Yes   No No CheckSolubility->No   OtherIssue Problem is likely kinetic or catalyst-based. Consider ligand/base/catalyst optimization. Yes->OtherIssue IncreaseT Increase Temperature (e.g., 80°C -> 100°C) No->IncreaseT ChangeSolvent Change Solvent System (e.g., Toluene -> Dioxane/H2O) IncreaseT->ChangeSolvent If still insoluble AddCosolvent Add Polar Aprotic Co-solvent (e.g., 5-10% DMF) ChangeSolvent->AddCosolvent If still insoluble UsePTC For Biphasic Systems: Add Phase-Transfer Catalyst (e.g., TBAB) AddCosolvent->UsePTC If applicable

Caption: A decision tree for troubleshooting catalysis issues.

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose solvents to screen for dissolving 2-amino-6-chloro-3-iodopyrazine? A: Based on the structure (a polar, heterocyclic aromatic), a range of solvents should be considered. Polar aprotic solvents are often the most effective. A good starting point for screening is summarized in the table below. Solubility often increases with temperature in these solvents.[12][13]

Table 1: Solvent Screening Guide for 2-Amino-6-chloro-3-iodopyrazine

Solvent Boiling Point (°C) Characteristics Common Catalytic Application
1,4-Dioxane 101 Polar ether, miscible with water. Suzuki, Buchwald-Hartwig
Toluene 111 Non-polar aromatic, forms biphasic systems with water. Suzuki, Buchwald-Hartwig
Tetrahydrofuran (THF) 66 Polar ether, lower boiling point. Suzuki, Sonogashira
N,N-Dimethylformamide (DMF) 153 Highly polar aprotic, excellent solvating power. Co-solvent in Suzuki/Sonogashira

| 2-Methyl-THF (2-MeTHF) | 80 | Greener alternative to THF, higher boiling point. | Suzuki, Buchwald-Hartwig |

Q: My starting material appears discolored. How can I purify 2-amino-6-chloro-3-iodopyrazine before use? A: Recrystallization is the standard method for purifying solid organic compounds. The key is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.[14]

General Recrystallization Protocol:

  • Solvent Selection: Test small amounts of your compound in solvents like ethanol, isopropanol, or ethyl acetate. You are looking for a solvent that requires heating to dissolve the solid.

  • Dissolution: In a flask, add the minimum amount of near-boiling solvent to the impure solid until it just dissolves completely.[15]

  • Decolorization (if needed): If the hot solution is colored, let it cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[16]

  • Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and charcoal. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.[14]

  • Collection and Washing: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17]

  • Drying: Dry the crystals thoroughly under vacuum.

Q: Are there any advanced methods for reactions if my compound is virtually insoluble in all common organic solvents? A: Yes. For extremely insoluble substrates where conventional solution-phase chemistry fails, solid-state mechanochemistry is a powerful, solvent-free alternative.[18] This technique uses mechanical force, typically in a high-speed ball mill, to initiate chemical reactions between solid reactants. It completely bypasses solubility limitations and can lead to extremely fast and efficient transformations that are impossible in solution.[18][19]

Q: How does a Phase-Transfer Catalyst (PTC) work, and can I use it in a single-solvent system? A: A PTC works by facilitating the transport of a reactant across the interface of two immiscible phases, typically an aqueous and an organic phase.[3] For example, in a Suzuki reaction, the PTC (a quaternary ammonium salt, Q⁺R₄X⁻) can exchange its counter-ion (X⁻) for the hydroxide or carbonate anion from the base in the aqueous phase. This new, organic-soluble salt (Q⁺R₄OH⁻) then enters the organic phase, where it can activate the boronic acid. A PTC has no function in a single-phase, homogeneous system as there is no phase boundary to traverse.

Visual Aid: The Mechanism of Phase-Transfer Catalysis

Caption: How a PTC shuttles anions into the organic phase.

Summary of Recommended Starting Conditions

The following table provides experimentally grounded starting points for the three major cross-coupling reactions discussed. These should be considered as initial conditions for optimization.

Table 2: Recommended Starting Conditions for Catalysis

Reaction Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent System Temp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2) SPhos (2-4) K₃PO₄ (3) Dioxane / H₂O (4:1) 100
Buchwald-Hartwig Pd₂(dba)₃ (1-2) BrettPhos (2-4) NaOtBu (1.5) Toluene (anhydrous) 100
Sonogashira Pd(PPh₃)₂Cl₂ (2-3) - Et₃N (excess) THF / Et₃N (1:1) 60

| | + CuI (1-2 mol%) | | | | |

References

  • Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. (2015). ACS Omega. [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (n.d.). OUCI. Retrieved March 22, 2026, from [Link]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. (1999). Journal of the American Chemical Society. [Link]

  • Recrystallization. (n.d.). Retrieved March 22, 2026, from [Link]

  • Solubility, modelling, preferential solvation and solvent effect of 2-amino-6-chloropyrazine in ten pure mono-solvents and four solvent mixtures at 278.15 K to 323.15 K. (2023). The Journal of Chemical Thermodynamics. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • pyrazine derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 22, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. [Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. (2014). The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved March 22, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

  • How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. Retrieved March 22, 2026, from [Link]

  • New Analogs of the Complement C3 Inhibitor Compstatin with Increased Solubility and Improved Pharmacokinetic Profile. (2018). ACS Chemical Biology. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Applied Catalysis A: General. [Link]

  • Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. (2023). ACS Catalysis. [Link]

  • Failed suzuki coupling, any suggenstions?. (2024). Reddit. Retrieved March 22, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved March 22, 2026, from [Link]

  • Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. (2006). Journal of Chemical & Engineering Data. [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021). Journal of the American Chemical Society. [Link]

  • 2-Chloro-6-methylpyrazine, 97%, Thermo Scientific™. (n.d.). Fisher Scientific. Retrieved March 22, 2026, from [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021). PubMed. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). Molecules. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • An abnormal temperature dependence of alkylpyrazines' retention in reversed-phase liquid chromatography. (2000). Journal of Chromatography A. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2020). RSC Advances. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved March 22, 2026, from [Link]

  • Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides. (2018). Chemical Science. [Link]

  • C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. (n.d.). JoVE. Retrieved March 22, 2026, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Retrieved March 22, 2026, from [Link]

  • 2-aminopyrazine, 5049-61-6. (n.d.). The Good Scents Company. Retrieved March 22, 2026, from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved March 22, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Temperature Effects on the Solubility of Gases. (2023). Chemistry LibreTexts. [Link]

  • Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.

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Troubleshooting

Technical Support Center: A Guide to the Storage and Stability of 2-Amino-6-chloro-3-iodopyrazine

Welcome to the technical support center for 2-Amino-6-chloro-3-iodopyrazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-6-chloro-3-iodopyrazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. Ensuring the chemical integrity of this reagent is paramount for reproducible and successful experimental outcomes. This document provides in-depth technical information, troubleshooting advice, and validated protocols to prevent its degradation.

Section 1: Understanding the Stability Profile of 2-Amino-6-chloro-3-iodopyrazine

The structure of 2-Amino-6-chloro-3-iodopyrazine—featuring an electron-rich aminopyrazine core with two different halogen substituents—presents a unique set of stability challenges. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the most probable site for initial degradation. Understanding the primary mechanisms of degradation is the first step toward effective prevention.

The main pathways through which this molecule can degrade are:

  • Photodegradation: Aromatic iodides are notoriously sensitive to light, particularly in the UV spectrum. The energy from photons can induce homolytic cleavage of the C-I bond, generating highly reactive radical species. This process is often the primary cause of discoloration (e.g., turning yellow or brown) and the formation of de-iodinated impurities.[1][2]

  • Thermal Degradation: While the compound is a solid with a defined melting point, elevated temperatures can provide sufficient energy to initiate decomposition. Thermal stress can accelerate the cleavage of the C-I bond and potentially other decomposition pathways.[3][4] Studies on similar heterocyclic compounds show that thermal decomposition can be complex.[5][6]

  • Hydrolysis: The pyrazine ring is susceptible to nucleophilic attack, and the halogen substituents can be displaced by water or hydroxide ions, especially under non-neutral pH or in the presence of moisture. This can lead to the formation of hydroxy-derivatives, altering the compound's reactivity.[7]

  • Oxidation: The amino group and the electron-rich pyrazine ring can be susceptible to oxidation, especially in the presence of air and light over extended periods. This can lead to the formation of N-oxides or other oxidized species.[8]

G Potential Degradation Pathways main 2-Amino-6-chloro-3-iodopyrazine deiodinated 2-Amino-6-chloropyrazine main->deiodinated Photodegradation (hν) / Thermal (Δ) hydrolyzed 2-Amino-6-chloro-3-hydroxypyrazine main->hydrolyzed Hydrolysis (H₂O, Δ, pH) oxidized Oxidized Species (e.g., N-oxides) main->oxidized Oxidation ([O], Air)

Caption: Key degradation pathways for 2-Amino-6-chloro-3-iodopyrazine.

Section 2: Recommended Storage and Handling Protocols

To preserve the purity and reactivity of 2-Amino-6-chloro-3-iodopyrazine, adherence to strict storage and handling protocols is essential. The following recommendations are based on the compound's inherent chemical liabilities.

Summary of Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of all potential degradation reactions, particularly thermal decomposition.[9]
Light Protect from lightPrevents photo-induced cleavage of the carbon-iodine bond.[2][10] Use amber glass vials or store in a dark location.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[11]
Container Tightly sealed, amber glass vialProvides a barrier to light, moisture, and air. Glass is inert and avoids potential leaching from plastics.[12][13]
Incompatibilities Store away from strong oxidizing agents, strong acids, and basesAvoids accelerated chemical degradation through reaction.[9][12]
Workflow for Proper Handling and Storage

G Receiving and Storage Workflow start Receive Compound inspect Inspect for Color & Integrity start->inspect transfer Work in Subdued Light (if aliquoting) inspect->transfer aliquot Aliquot into Amber Vials transfer->aliquot inert Backfill with Inert Gas (Ar/N₂) aliquot->inert seal Seal Tightly with Parafilm inert->seal label Label Clearly (Name, Date, Lot) seal->label store Store at 2-8 °C in the Dark label->store

Caption: Recommended workflow for handling and long-term storage.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues and questions that arise during the use and storage of 2-Amino-6-chloro-3-iodopyrazine.

Q1: My solid sample of 2-Amino-6-chloro-3-iodopyrazine has developed a yellow or brownish tint. What does this mean and can I still use it?

A: A color change from the expected off-white is a strong indicator of degradation, most commonly due to light exposure (photodegradation).[1][2] The color likely results from the formation of trace amounts of iodine or polymeric byproducts. For sensitive applications such as catalysis or quantitative synthesis, using a discolored sample is not recommended. The impurities can interfere with the reaction, leading to lower yields, unexpected side products, and non-reproducible results. We strongly advise verifying the purity via HPLC (see Section 4) or using a fresh, pure lot of the material.

Q2: My recent Suzuki coupling reactions using this reagent have been sluggish and low-yielding, even though the protocol worked before. Could the starting material be the problem?

A: Absolutely. If you have ruled out other experimental variables (catalyst, solvent, base, temperature), the integrity of your 2-Amino-6-chloro-3-iodopyrazine is a primary suspect. Degradation, even at a low level (e.g., 5-10%), significantly impacts the stoichiometry of your reaction. For instance, if 10% of the material has de-iodinated, you are effectively starting with 10% less of your active coupling partner, which will directly reduce your theoretical maximum yield. Furthermore, the degradation byproducts could potentially poison the palladium catalyst, further inhibiting the reaction.

Q3: What is the best way to handle the reagent for daily use in the lab?

A: For routine use, we recommend preparing a "working aliquot." Instead of repeatedly opening the main stock bottle, transfer a smaller amount of the solid into a separate, smaller amber vial. This working vial should also be stored under the recommended conditions (refrigerated, dark, sealed). When weighing out the material, do so quickly and in an area with subdued light. Avoid leaving the container open on the bench for extended periods. Always ensure the container is tightly sealed before returning it to storage.[11]

Q4: I suspect my sample has absorbed moisture. What are the consequences?

A: Moisture absorption can lead to hydrolysis, where the chloro or iodo group is replaced by a hydroxyl group.[7] This creates a significant impurity that will not participate in reactions like cross-coupling and can complicate purification. Physically, the powder may appear clumpy instead of free-flowing. If moisture exposure is suspected, the material's purity should be confirmed analytically before use.

Section 4: Analytical Protocols for Purity Assessment

A self-validating system requires routine checks to ensure reagent integrity. The following HPLC and LC-MS methods are provided as a starting point for assessing the purity of 2-Amino-6-chloro-3-iodopyrazine and identifying potential degradation products.[14][15]

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the main component and the detection of impurities. Purity is typically determined by the area percentage of the main peak.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 0.1 mg/mL solution.
Protocol 2: Identification of Degradation Products by LC-MS

This method is invaluable for identifying unknown peaks observed in the HPLC analysis by providing mass-to-charge (m/z) ratio data.

  • Method Setup: Use the same chromatographic conditions as the HPLC method described above.

  • Mass Spectrometer: Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode (ESI+) as the amino group is readily protonated.

  • Data Acquisition: Scan a mass range from m/z 50 to 500.

  • Analysis:

    • Confirm the main peak corresponds to the [M+H]⁺ of the parent compound (C₄H₃ClIN₃, MW = 255.44; expected [M+H]⁺ ≈ 256.4).

    • Analyze the m/z of impurity peaks. For example:

      • A de-iodinated product (2-Amino-6-chloropyrazine) would show an [M+H]⁺ ≈ 130.0.

      • A hydrolyzed product (2-Amino-6-chloro-3-hydroxypyrazine) would show an [M+H]⁺ ≈ 146.0.

By implementing these storage, handling, and analytical verification procedures, researchers can ensure the integrity of their 2-Amino-6-chloro-3-iodopyrazine, leading to more reliable and successful scientific outcomes.

References

  • Crystal Growth & Design. (2004). New Conformations and Binding Modes in Halogen-Bonded and Ionic Complexes of 2,3,5,6-Tetra(2'-pyridyl)pyrazine. ACS Publications. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Molecules. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC - NIH. [Link]

  • Molecules. (2018). Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. MDPI. [Link]

  • ResearchGate. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. [Link]

  • PubChem. (n.d.). 2-Amino-6-Chloropyrazine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

  • Laser degradation of pollutants: Polychlorobiphenyls, triazines and polycyclic aromatic hydrocarbons. (n.d.). [Link]

  • SciELO. (n.d.). Thermal decomposition of some chemotherapic substances. [Link]

  • Science Advances. (2017). One-pot synthesis of amino acid precursors with insoluble organic matter in planetesimals with aqueous activity. [Link]

  • Google Patents. (n.d.). US4099006A - Process for the production of chloro-amino-s-triazines.
  • Molecules. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • Environmental Science & Technology. (1999). Photoassisted Degradation of Dye Pollutants. 8. Irreversible Degradation of Alizarin Red under Visible Light Radiation. [Link]

  • Nutrients. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. [Link]

  • The Ivan Huc Group. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]

  • PubMed. (2018). Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • European Journal of Chemistry. (2016). Synthesis, characterization and thermal decomposition of 2'-amino-6'-(1H-indol-3-yl)-1-methyl-2-oxospiro-[indoline-3,4'-pyran]-3',5'-dicarbonitrile under non-isothermal condition in nitrogen atmosphere. [Link]

  • Wikipedia. (n.d.). Pyridines. [Link]

  • Amanote Research. (n.d.). Hydrolysis Of2, 4, 6-Tri(subtitutedphenyl)-S-Triazines. [Link]

  • Journal of Experimental Botany. (1962). The Effect of 2-Chloro-4-ethylamino-6-isopropyl-amino-s-triazine (Atrazine) on Distribution of 14C-Compounds Following 14C02 Fi. [Link]

  • Chemical Communications. (n.d.). Oxidation of 2-amino-substituted BODIPYs providing pyrazine-fused BODIPY trimers. RSC Publishing. [Link]

  • International Journal of Molecular Sciences. (2025). Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. PMC. [Link]

  • Organic Letters. (n.d.). Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. PMC. [Link]

  • Toxics. (2026). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. MDPI. [Link]

  • Chemistry Stack Exchange. (2019). Storage of Halogen. [Link]

  • New Journal of Chemistry. (n.d.). Development of phenazine-2,3-diol-based photosensitizers: effect of substitution of the cyano group for the nitro group on singlet oxygen generation. RSC Publishing. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Journal of Food Science. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]

Sources

Optimization

Resolving regioselectivity issues in 2-Amino-6-chloro-3-iodopyrazine reactions

Welcome to the Technical Support Center for functionalizing 2-Amino-6-chloro-3-iodopyrazine . This guide is designed for researchers and drug development professionals experiencing regioselectivity issues, catalyst poiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for functionalizing 2-Amino-6-chloro-3-iodopyrazine . This guide is designed for researchers and drug development professionals experiencing regioselectivity issues, catalyst poisoning, or poor yields during transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this specific dihaloheteroarene scaffold.

Mechanistic Overview: The Causality of Regioselectivity

The core challenge in functionalizing 2-Amino-6-chloro-3-iodopyrazine lies in differentiating the two halogenated sites (C3-I vs. C6-Cl) while managing the reactivity of the free primary amine at C2.

Regioselectivity in palladium-catalyzed cross-coupling is fundamentally governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds[1]. The C3-I bond possesses a significantly lower BDE (~55 kcal/mol) compared to the C6-Cl bond (~80 kcal/mol). Consequently, the oxidative addition of Pd(0) is kinetically favored at the C3 position[1].

However, researchers frequently encounter deviations from this expected selectivity due to:

  • Exhaustive Functionalization (Over-coupling): Highly active, sterically demanding phosphine ligands can inadvertently accelerate C-Cl insertion immediately after the C-I bond is consumed, leading to bis-coupled impurities[2].

  • Catalyst Poisoning: The free C2-amino group can act as a bidentate directing group or a Lewis base, coordinating to Pd(II) intermediates to form stable, off-cycle resting states that halt catalytic turnover[3].

  • Catalyst-Controlled Site-Selectivity Switching: Specific catalytic systems can invert standard selectivity, though this is difficult to achieve cleanly on substrates with such massive BDE discrepancies[4].

Mechanistic Workflow & Troubleshooting Diagram

G Substrate 2-Amino-6-chloro-3-iodopyrazine (Starting Material) Pd_Cat Pd(0) Catalyst Substrate->Pd_Cat Reaction Setup C3_OA C3-I Oxidative Addition (Kinetically Favored) Pd_Cat->C3_OA Standard Ligands (e.g., PPh3) C6_OA C6-Cl Oxidative Addition (Requires Bulky Ligands) Pd_Cat->C6_OA Bulky Ligands (e.g., XPhos) Amine_Poison C2-NH2 Catalyst Poisoning (Off-Cycle Species) Pd_Cat->Amine_Poison Free NH2 Interference C3_Product C3-Coupled Product (High Yield, Regioselective) C3_OA->C3_Product Transmetalation & RE C6_Product C6-Coupled Product (Exhaustive Functionalization) C6_OA->C6_Product Transmetalation & RE Boc_Protect Boc Protection (Prevents Poisoning) Amine_Poison->Boc_Protect Troubleshooting Step Boc_Protect->Pd_Cat Restores Catalytic Cycle

Pd-catalyzed cross-coupling pathways of 2-Amino-6-chloro-3-iodopyrazine and troubleshooting.

Quantitative Data: Catalyst & Ligand Effects

The table below summarizes the causal relationship between ligand choice, temperature, and resulting regioselectivity during a standard Suzuki-Miyaura coupling (using 1.05 eq of phenylboronic acid).

Ligand / CatalystTemp (°C)C3-Coupled Yield (%)C6-Coupled Yield (%)Bis-Coupled Yield (%)Mechanistic Rationale
PPh₃ / Pd(PPh₃)₄ 6088<2<5Standard kinetic preference for C-I oxidative addition[3].
dppf / Pd(dppf)Cl₂ 8075512Increased bite angle slightly accelerates C-Cl activation.
XPhos / Pd₂(dba)₃ 10015872Bulky, electron-rich ligand promotes exhaustive functionalization[2].
IPr (NHC) / Pd(OAc)₂ 2592<1<2Mononuclear Pd(0) prevents secondary C-Cl oxidative addition[2].

FAQs: Common Troubleshooting Scenarios

Q1: I am trying to selectively couple an arylboronic acid at the C3-I position, but I keep getting a mixture of mono- and bis-coupled products. How can I suppress C6-Cl reactivity? A1: Bis-coupling occurs when the rate of the second oxidative addition (at C6-Cl) outcompetes the π -decomplexation of the catalyst from the mono-coupled product[2]. To resolve this:

  • Avoid bulky, electron-rich ligands (e.g., XPhos, SPhos) for the first step. These ligands are designed to activate unreactive C-Cl bonds and will readily push the reaction to bis-coupling[2].

  • Lower the temperature. Run the reaction at 40–60 °C. The C-I oxidative addition is facile at lower temperatures, whereas C-Cl activation typically requires 80 °C.

  • Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of the boronic acid.

Q2: My cross-coupling yields are abnormally low, and I observe a lot of unreacted starting material. Is the C2-amino group interfering? A2: Yes. Free primary heteroarylamines can act as potent Lewis bases, coordinating to the Pd(II) intermediates and forming stable, off-cycle complexes (catalyst poisoning)[3]. Solution: Protect the C2-amino group prior to cross-coupling. A tert-butyloxycarbonyl (Boc) or acetyl (Ac) protecting group significantly reduces the nucleophilicity and coordinating ability of the nitrogen, restoring catalytic turnover. Alternatively, use a highly coordinating solvent system (e.g., 1,4-dioxane/water) to competitively occupy vacant coordination sites on the palladium.

Q3: Can I achieve catalyst-controlled site-selectivity to couple at the C6-Cl position first, leaving the C3-I intact? A3: While theoretically possible via multinuclear palladium species or specific ligand-controlled site-selectivity switching[4], it is thermodynamically highly unfavorable due to the massive BDE difference (~25 kcal/mol) between C-Cl and C-I[1]. The standard and most reliable protocol for C6-functionalization is a two-step sequential approach : perform a highly selective cross-coupling at C3-I first, then follow up with a high-temperature coupling at C6-Cl using XPhos or RuPhos[4].

Experimental Protocols

Protocol A: Highly Regioselective C3-Suzuki-Miyaura Mono-Coupling

Purpose: To selectively functionalize the C3-I position while preserving the C6-Cl bond and mitigating C2-NH₂ interference.

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 2-Amino-6-chloro-3-iodopyrazine (1.0 mmol), the desired arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Base Addition: Add anhydrous Na₂CO₃ (2.0 mmol).

  • Solvent System: Add 10 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

    • Causality: The biphasic system helps dissolve the inorganic base and stabilizes the active Pd(0) species, while water mitigates the binding of the free amine to the catalyst[3].

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

    • Causality: 60 °C provides enough thermal energy to cleave the C-I bond but is insufficient to overcome the activation barrier for the C-Cl bond[1].

  • Validation & Workup: Monitor via TLC. Once the starting material is consumed, cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Sequential One-Pot C3/C6 Bis-Coupling

Purpose: To install two different substituents at C3 and C6 in a single reaction vessel without isolating the intermediate.

  • First Coupling (C3): Follow Protocol A using Arylboronic Acid A (1.0 eq) at 60 °C for 4 hours.

  • Catalyst Switch: Once TLC confirms the complete consumption of the starting material, add Arylboronic Acid B (1.5 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%) directly to the reaction mixture.

  • Second Coupling (C6): Elevate the temperature to 100 °C and stir for an additional 12 hours.

    • Causality: The bulky, electron-rich XPhos ligand facilitates the oxidative addition of the unreactive C6-Cl bond, driving the second coupling to completion[2].

  • Workup: Perform standard aqueous extraction and chromatographic purification to isolate the asymmetrically di-functionalized pyrazine.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Leaving Group Reactivity: Iodine vs. Chlorine in 2-Amino-6-chloro-3-iodopyrazine

For researchers and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. The 2-amino-6-chloro-3-iodopyrazine core is a valuable building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. The 2-amino-6-chloro-3-iodopyrazine core is a valuable building block, offering two distinct halogen handles for diversification. A critical question arises: which halogen is the more reactive leaving group, and how can this differential reactivity be exploited for selective synthesis? This guide provides an in-depth comparison of the iodine and chlorine substituents, grounded in fundamental chemical principles and supported by experimental insights, to empower chemists to strategically navigate their synthetic pathways.

Part 1: Theoretical Foundations of Halogen Reactivity

The leaving group ability of halogens in metal-catalyzed cross-coupling reactions is not arbitrary; it is governed by well-established physicochemical properties. The generally accepted reactivity trend for halogens is I > Br > Cl > F.[1][2] This hierarchy is primarily dictated by two factors: carbon-halogen bond strength and the mechanism of the initial catalyst activation step.

Carbon-Halogen Bond Dissociation Energy (BDE)

The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig, is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4][5] This step involves breaking the C-X bond. Therefore, a weaker bond will lead to a lower activation energy and a faster reaction.

The C-I bond is significantly weaker than the C-Cl bond. This is due to the larger atomic radius of iodine, which results in a longer and less effective orbital overlap with carbon compared to the smaller chlorine atom.[6][7]

BondAverage Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-I~240[8]Highest
C-Br~276[8]High
C-Cl~328[8]Moderate
C-F~485[8]Low
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and expected reactivity.
Electronic Effects of the Pyrazine Ring

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency enhances the reactivity of attached halogens towards oxidative addition.[2][10] Furthermore, halides positioned alpha to a nitrogen atom, like the C6-Cl in our target molecule, are often more reactive than those at other positions due to the polarity of the C-N bond and stabilization effects in the transition state.[11] However, the vast difference in bond dissociation energy between C-I and C-Cl is the dominant factor, overwhelmingly favoring initial reaction at the C-I bond.

Part 2: Exploiting Differential Reactivity in Cross-Coupling Reactions

The significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective, sequential functionalization of 2-Amino-6-chloro-3-iodopyrazine. Mild reaction conditions can be employed to target the C-I bond while leaving the C-Cl bond intact for a subsequent, more forcing reaction.

Workflow for Selective Functionalization

The following diagram outlines the strategic approach to selectively functionalize the di-halogenated pyrazine.

G cluster_start Starting Material cluster_c1 First Coupling (C-I Selective) cluster_c2 Second Coupling (C-Cl) start 2-Amino-6-chloro-3-iodopyrazine cond1 Mild Conditions (e.g., Pd(PPh3)4, RT to 60°C) start->cond1 Target C-I bond reac1 Suzuki, Sonogashira, etc. (Boronic Acid, Alkyne, etc.) cond1->reac1 prod1 2-Amino-6-chloro-3-(R1)-pyrazine reac1->prod1 Selective Product cond2 Forcing Conditions (e.g., Pd(dba)2/ligand, >80°C) prod1->cond2 Target C-Cl bond reac2 Suzuki, Buchwald-Hartwig, etc. (Boronic Acid, Amine, etc.) cond2->reac2 prod2 2-Amino-6-(R2)-3-(R1)-pyrazine reac2->prod2 Final Di-substituted Product G Pd0 Pd(0)L2 OA_I Oxidative Addition (C-I) Pd0->OA_I R-I (Low ΔG‡) OA_Cl Oxidative Addition (C-Cl) HIGH ΔG‡ Pd0->OA_Cl R-Cl PdII_I R-Pd(II)-I(L2) OA_I->PdII_I TM Transmetalation PdII_I->TM R'-[M] PdII_R R-Pd(II)-R'(L2) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 R-R'

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-Amino-6-chloro-3-iodopyrazine

Abstract This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 2-Amino-6-chloro-3-iodopyrazine, a substituted heterocyclic compound of interest in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 2-Amino-6-chloro-3-iodopyrazine, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. We compare and contrast the fragmentation behavior under two common ionization regimes: hard ionization via Electron Ionization (EI) and soft ionization with subsequent Collision-Induced Dissociation (ESI-MS/MS). This document serves as a practical resource for researchers, offering predictive analysis of fragmentation pathways, a comparative look at analytical strategies, and a detailed experimental protocol for robust characterization. The objective is to equip scientists with the foundational knowledge to confidently identify and structurally elucidate this molecule and its analogs in complex matrices.

Introduction: The Analytical Imperative

2-Amino-6-chloro-3-iodopyrazine is a multi-functionalized pyrazine derivative. The pyrazine core is a key scaffold in numerous pharmaceuticals, and the specific combination of amino, chloro, and iodo substituents makes this molecule a versatile building block for further chemical synthesis. Accurate structural confirmation is the bedrock of any chemical discovery or development program. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information based on a molecule's mass-to-charge ratio (m/z) and its fragmentation "fingerprint".[1][2]

Understanding the fragmentation pattern is not merely an academic exercise; it is essential for:

  • Unambiguous Identification: Differentiating isomers and impurities.

  • Metabolite and Degradant Studies: Identifying biotransformations or degradation products.

  • Reaction Monitoring: Confirming the success of synthetic steps.

This guide will dissect the predicted fragmentation pathways of this specific molecule, grounding the analysis in the fundamental principles of ion chemistry.

Ionization Techniques: A Comparative Overview

The choice of ionization technique fundamentally dictates the nature of the initial ion and its subsequent fragmentation.[3] For 2-Amino-6-chloro-3-iodopyrazine, Electron Ionization (EI) and Electrospray Ionization (ESI) represent two divergent, yet complementary, approaches.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Principle High-energy electron bombardment (~70 eV)[1][4]Soft ionization from a charged droplet, forming [M+H]⁺ ions.[5]
Initial Ion Formed Odd-electron radical cation (M•⁺)[6][7]Even-electron protonated molecule ([M+H]⁺)[5]
Fragmentation Extensive, spontaneous fragmentation in the source.[4]Minimal in-source fragmentation; controlled fragmentation via Collision-Induced Dissociation (CID).[5][8]
Molecular Ion May be weak or absent due to high fragmentation.[4]Typically the base peak or a very prominent ion.
Primary Application Structural elucidation via "fingerprint" spectra for library matching.Analysis of polar, thermally labile molecules; targeted fragmentation for structural detail.[5]
Ideal Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)

Predicted Fragmentation Pathways

The molecular structure of 2-Amino-6-chloro-3-iodopyrazine (Monoisotopic Mass: 270.88 Da) presents several likely points of cleavage. The relative strengths of the chemical bonds (C-I < C-Cl < C-N) and the stability of potential fragments are the primary drivers of the fragmentation pathways.[1] The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity of about one-third of the monoisotopic peak.[9]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the initial molecular ion (M•⁺) at m/z 271/273 will be highly unstable and prone to extensive fragmentation. The fragmentation is driven by the chemistry of radical cations.[4][6]

Key Predicted EI Fragments:

  • Loss of Iodine (I•): The C-I bond is the weakest in the molecule, making the loss of an iodine radical (127 Da) a highly favorable primary fragmentation step. This would lead to a prominent ion at m/z 144/146 .[1][10]

  • Loss of Chlorine (Cl•): Subsequent or alternative loss of a chlorine radical (35/37 Da) is also expected.

  • Ring Fragmentation: The pyrazine ring can undergo cleavage, typically involving the loss of small neutral molecules like HCN (27 Da) or N₂ (28 Da).

G M [M]•⁺ m/z 271/273 F1 [M - I]⁺ m/z 144/146 M->F1 - I• F2 [M - Cl]⁺ m/z 236 M->F2 - Cl• F3 [M - I - HCN]⁺ m/z 117/119 F1->F3 - HCN F4 [M - I - Cl]⁺ m/z 109 F1->F4 - Cl•

Caption: Predicted EI fragmentation pathway.

Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS)

ESI will generate a stable, protonated molecular ion, [M+H]⁺, at m/z 272/274 . The protonation site is likely one of the ring nitrogens or the exocyclic amino group, which can influence subsequent fragmentation.[11] Tandem mass spectrometry (MS/MS) then uses an inert gas to induce fragmentation of this selected precursor ion.[8] This process involves even-electron ion chemistry, which differs from the radical-driven chemistry of EI.[5][6]

Key Predicted ESI-MS/MS Fragments:

  • Loss of Ammonia (NH₃): If protonation occurs on the amino group, the loss of neutral ammonia (17 Da) is a common pathway for primary amines, yielding an ion at m/z 255/257 .[12][13]

  • Loss of Hydrogen Iodide (HI): Elimination of neutral HI (128 Da) is a highly probable pathway, resulting in an ion at m/z 144/146 .

  • Loss of Hydrogen Chloride (HCl): Loss of neutral HCl (36 Da) would produce an ion at m/z 236 .

  • Sequential Losses: The primary fragment ions can undergo further fragmentation, such as the ion at m/z 144/146 losing HCl to yield an ion at m/z 108 .

G M [M+H]⁺ m/z 272/274 F1 [M+H - HI]⁺ m/z 144/146 M->F1 - HI F2 [M+H - NH₃]⁺ m/z 255/257 M->F2 - NH₃ F3 [M+H - HCl]⁺ m/z 236 M->F3 - HCl F4 [M+H - HI - HCl]⁺ m/z 108 F1->F4 - HCl

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 2-Amino-6-chloro-3-iodopyrazine using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[14]

Materials and Reagents
  • 2-Amino-6-chloro-3-iodopyrazine standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • Methanol, HPLC-grade (for stock solution)

Sample and Mobile Phase Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the standard and dissolve in 1 mL of methanol.

  • Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC-MS/MS Parameters

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column LC Column C18, 2.1 x 50 mm, 1.8 µm lc_temp Column Temp 40 °C lc_flow Flow Rate 0.4 mL/min lc_injection Injection Vol 2 µL lc_gradient Gradient 5% B to 95% B in 5 min ms_mode Ionization Mode Positive ESI lc_gradient->ms_mode To ESI Source ms_gas Nebulizer Gas 45 psi ms_temp Drying Gas Temp 325 °C ms_cap Capillary Voltage 4000 V ms_scan Scan Type Full Scan (MS1) & Product Ion Scan (MS2) ms_precursor Precursor Ion m/z 272.9 ms_ce Collision Energy 15-35 eV (Optimized)

Caption: Workflow for LC-MS/MS analysis.

Justification of Choices:

  • C18 Column: A versatile reversed-phase column suitable for retaining moderately polar compounds like the target analyte.

  • Formic Acid: An acidic modifier used to promote protonation of the analyte in positive ion mode ESI, leading to a strong [M+H]⁺ signal.

  • Gradient Elution: Necessary to ensure efficient elution of the analyte from the column and to separate it from potential impurities.

  • Collision Energy Optimization: The collision energy should be ramped (e.g., 15, 25, 35 eV) to observe the full range of fragment ions and determine the optimal energy for generating the most informative product ion spectrum.[11]

Conclusion and Recommendations

The mass spectrometric fragmentation of 2-Amino-6-chloro-3-iodopyrazine is predictable and highly informative. For general identification and library matching, EI-MS is a valuable technique, with the expected primary fragment at m/z 144/146 (loss of iodine) serving as a key diagnostic peak.

For more detailed structural confirmation, especially in complex matrices or for quantitative studies, LC-ESI-MS/MS is the superior method. It provides a strong molecular ion signal ([M+H]⁺ at m/z 272/274) and allows for controlled fragmentation to generate specific product ions for use in methods like Selected Reaction Monitoring (SRM). The characteristic neutral losses of HI and NH₃ provide orthogonal confirmation of the molecule's constituent parts.

Ultimately, the choice of technique depends on the analytical goal, but a comprehensive characterization would ideally leverage the complementary information provided by both high-energy EI and controlled CID fragmentation. High-resolution mass spectrometry (HRMS) is also highly recommended to confirm the elemental composition of precursor and fragment ions, further solidifying structural assignments.[15]

References

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Larsen, B. S. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Kertesz, V. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Sci, 1(1), 26. Retrieved from [Link]

  • Sharma, P., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Retrieved from [Link]

  • Butler, M., & Cabrera, G. M. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136–144. Retrieved from [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wang, Y., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(5), 1044–1054. Retrieved from [Link]

  • ResearchGate. (n.d.). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Retrieved from [Link]

  • Song, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6430. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (n.d.). Advancements in Mass Analyzers: A Comprehensive Overview of Cutting-Edge Technologies in Mass Spectrometry. Retrieved from [Link]

  • IntechOpen. (2017, June 7). Interpretation of Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 1). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Retrieved from [Link]

Sources

Validation

Validating Structural Analogs of 2-Amino-6-chloro-3-iodopyrazine in Drug Discovery

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, selecting the right molecular scaffold is arguably the most critical decision in a medicinal chemistry campaign. Pyrazine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, selecting the right molecular scaffold is arguably the most critical decision in a medicinal chemistry campaign. Pyrazine derivatives are ubiquitous in modern pharmacology, serving as privileged bioisosteres for pyridine and benzene rings in the development of kinase inhibitors (e.g., ATR, CHK1) and GPCR modulators 1.

Among these, 2-Amino-6-chloro-3-iodopyrazine stands out as a highly functionalized, programmable building block. This guide objectively compares 2-Amino-6-chloro-3-iodopyrazine with its structural analogs—specifically 2-Amino-3,6-dichloropyrazine and 2-Amino-3,6-dibromopyrazine—evaluating their synthetic utility, orthogonal reactivity, and integration into drug discovery workflows.

Mechanistic Foundation: The Power of Orthogonal Reactivity

The true value of a polyhalogenated scaffold lies in its orthogonal reactivity profile 2. In cross-coupling chemistry (e.g., Suzuki-Miyaura, Sonogashira), the rate of oxidative addition of Palladium(0) into a carbon-halogen bond is dictated by the bond dissociation energy and polarizability. The general reactivity order is C-I > C-Br > C-Cl .

2-Amino-6-chloro-3-iodopyrazine perfectly exploits this hierarchy:

  • Position 3 (Iodo): Highly reactive. Undergoes rapid oxidative addition at mild temperatures, allowing for selective mono-functionalization without disturbing the chlorine atom.

  • Position 6 (Chloro): Less reactive. Serves as a stable placeholder during C-3 functionalization, ready to be activated later under harsher conditions (e.g., elevated temperatures, stronger bases) for a second cross-coupling or SN​Ar reaction.

  • Position 2 (Amino): Provides a hydrogen-bond donor/acceptor motif crucial for kinase hinge-binding 3, while also directing regioselectivity via electronic modulation of the pyrazine ring.

Pathway A 2-Amino-6-chloro- 3-iodopyrazine B C-3 Functionalized Intermediate A->B Pd(0), Boronic Acid (Fast addition at C-I) C C-3, C-6 Di-functionalized Lead Compound B->C Pd(0)/Heat, Amine (Slower reaction at C-Cl)

Regioselective functionalization pathway exploiting C-I vs C-Cl bond reactivity.

Comparative Analysis of Structural Analogs

When designing a synthetic route, chemists must weigh the cost of the starting material against the efficiency of the downstream synthesis. Below is a comparison of 2-Amino-6-chloro-3-iodopyrazine against its symmetrical analogs.

Table 1: Performance and Reactivity Comparison
ScaffoldC-3 ReactivityC-6 ReactivityOrthogonalityPrimary Use Case
2-Amino-6-chloro-3-iodopyrazine High (C-I)Low (C-Cl)Excellent. Absolute regiocontrol during sequential coupling.Synthesis of complex, asymmetric kinase inhibitors (e.g., CHK1 leads) 3.
2-Amino-3,6-dibromopyrazine 4Moderate (C-Br)Moderate (C-Br)Poor. Leads to statistical mixtures of mono- and bis-coupled products.One-pot synthesis of symmetrical di-substituted pyrazines.
2-Amino-3,6-dichloropyrazine 5Low (C-Cl)Low (C-Cl)Poor. Requires harsh conditions; difficult to achieve mono-substitution.Cost-effective scaffold for early-stage, low-complexity screening libraries.

The Verdict: While 2-Amino-3,6-dichloropyrazine is cheaper, attempting to sequentially functionalize it results in poor yields (~30-40%) due to the inability to differentiate the two C-Cl bonds. 2-Amino-6-chloro-3-iodopyrazine, despite a higher upfront cost, routinely delivers >85% yields in the first coupling step, saving expensive boronic acids and reducing purification bottlenecks.

Logic Start Need to functionalize positions 3 and 6? Q1 Are the target substituents identical? Start->Q1 Q2 Are the target substituents different? Start->Q2 A1 Use 2-Amino-3,6-dichloropyrazine (One-pot bis-coupling) Q1->A1 Yes A2 Use 2-Amino-6-chloro-3-iodopyrazine (Sequential orthogonal coupling) Q2->A2 Yes

Decision tree for selecting optimal dihalopyrazine scaffolds in drug discovery.

Self-Validating Experimental Protocols

To demonstrate the practical superiority of 2-Amino-6-chloro-3-iodopyrazine, the following protocols outline a self-validating system for sequential functionalization. Every reagent choice is grounded in mechanistic causality.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3

Objective: Couple an aryl boronic acid exclusively at the C-3 position, leaving the C-6 chlorine intact.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Amino-6-chloro-3-iodopyrazine (1.0 equiv) and the desired aryl boronic acid (1.05 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation, but keeping it near stoichiometry prevents unwanted bis-coupling.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, which is crucial for overcoming the steric hindrance of the adjacent amino group.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (3:1 ratio).

    • Causality: Dioxane provides excellent solubility for the organic substrates. The aqueous phase is mandatory to dissolve the inorganic base and generate the reactive boronate complex (the actual transmetalating species).

  • Reaction: Stir at 60°C for 4 hours.

    • Causality: 60°C provides enough thermal energy to activate the C-I bond without providing the activation energy required to break the stronger C-Cl bond, ensuring 100% regioselectivity.

  • Validation: Monitor via LC-MS. The mass spectrum will show the product with a characteristic 3:1 isotopic pattern (M / M+2), confirming the chlorine atom is still present.

Protocol B: Subsequent Functionalization at C-6 ( SN​Ar or Buchwald-Hartwig)

Objective: Displace the remaining C-6 chlorine with an amine to finalize the drug candidate.

  • Preparation: Combine the C-3 functionalized intermediate (1.0 equiv) and a secondary amine (1.5 equiv) in NMP (N-Methyl-2-pyrrolidone).

  • Activation: Add DIPEA (2.0 equiv) and heat to 120°C for 12 hours.

    • Causality: Because the C-Cl bond is highly stable, elevated temperatures and a polar aprotic solvent (NMP) are required to stabilize the Meisenheimer complex intermediate during Nucleophilic Aromatic Substitution ( SN​Ar ). If the amine is non-nucleophilic, a second Palladium-catalyzed step (Buchwald-Hartwig) utilizing a bulky, electron-rich ligand like BrettPhos and a strong base ( NaOtBu ) is required to force the oxidative addition into the C-Cl bond.

Conclusion

For drug development professionals synthesizing complex, asymmetric pyrazine derivatives—such as the brain-penetrant CHK1 inhibitor BEN-28010 32-Amino-6-chloro-3-iodopyrazine is the undisputed gold standard. While symmetrical analogs like 2-Amino-3,6-dichloropyrazine 5 and 2-Amino-3,6-dibromopyrazine 4 may appear cost-effective on paper, their lack of orthogonal reactivity leads to poor yields, complex purification, and ultimately, a slower time-to-market. By leveraging the differential bond dissociation energies of iodine and chlorine, chemists can execute highly programmable, self-validating synthetic routes.

References
  • Osborne, J. et al. "Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • NextSDS. "2-amino-3,6-dichloropyrazine — Chemical Substance Information". NextSDS Database. Available at:[Link]

Sources

Comparative

A Comparative Guide to LC-MS Method Development for 2-Amino-6-chloro-3-iodopyrazine Derivatives

Abstract This guide provides an in-depth technical comparison of Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth technical comparison of Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for the analysis of 2-amino-6-chloro-3-iodopyrazine and its derivatives. These compounds, often encountered in pharmaceutical development as synthetic intermediates or impurities, present a unique analytical challenge due to their polarity and the presence of multiple halogen atoms. This document details the strategic considerations behind method development, offers two distinct, validated LC-MS/MS protocols, and presents a comparative analysis of their performance. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and optimize the most suitable analytical approach for this challenging class of molecules.

Introduction: The Analytical Challenge of Halogenated Aminopyrazines

The 2-amino-6-chloro-3-iodopyrazine scaffold is of significant interest in medicinal chemistry. However, its analytical characterization is non-trivial. The molecule's key chemical features dictate the analytical strategy:

  • Polarity: The amino group imparts significant polarity, making the molecule hydrophilic. This property often leads to poor retention on traditional nonpolar stationary phases used in reversed-phase chromatography, causing the analyte to elute in or near the solvent front where matrix effects can be most pronounced.[1][2]

  • Basic Nature: The pyrazine nitrogen atoms and the exocyclic amino group provide basic sites, making the molecule's charge state and chromatographic behavior highly dependent on the mobile phase pH.

  • Halogenation (Cl and I): The presence of both chlorine and iodine offers a distinct advantage for mass spectrometric detection due to their characteristic isotopic patterns and predictable fragmentation pathways. However, iodinated compounds can sometimes exhibit instability in the electrospray ionization (ESI) source, a phenomenon that must be carefully managed.[3]

The primary goal of any LC-MS method for these derivatives, particularly in a drug development context, is to achieve robust, sensitive, and selective quantification, often at trace levels for impurity profiling.[4][5] This necessitates a careful choice between the two dominant LC separation modes: RPLC and HILIC.

Strategic Comparison: Reversed-Phase vs. HILIC

The choice between RPLC and HILIC is the most critical decision in the method development process for polar analytes. Each technique operates on different retention principles, offering distinct advantages and disadvantages.[6]

  • Reversed-Phase Liquid Chromatography (RPLC): This is the most common HPLC mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] Retention is driven by hydrophobic interactions. For polar compounds like our target analyte, achieving adequate retention can be challenging and often requires specialized "aqueous stable" columns or mobile phase modifications that may not be ideal for MS detection.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile.[7][8] A water-rich layer forms on the stationary phase surface, and retention is based on the partitioning of the polar analyte between this layer and the bulk organic mobile phase.[9] This makes HILIC an excellent choice for retaining and separating highly polar compounds that are poorly retained in RPLC.[1][7]

The following diagram illustrates the fundamental differences in their separation mechanisms.

G cluster_0 Reversed-Phase (RPLC) cluster_1 HILIC Analyte (Polar) Analyte (Polar) Mobile Phase (Polar) Mobile Phase (Polar) Analyte (Polar)->Mobile Phase (Polar) High Affinity (Weak Retention) Stationary Phase (Non-Polar, C18) Stationary Phase (Non-Polar, C18) Mobile Phase (Polar)->Stationary Phase (Non-Polar, C18) Low Affinity Analyte2 (Polar) Analyte (Polar) Stationary Phase2 (Polar) Stationary Phase (Polar, Silica) Analyte2 (Polar)->Stationary Phase2 (Polar) High Affinity (Strong Retention) Mobile Phase2 (Non-Polar) Mobile Phase (High % Organic) Mobile Phase2 (Non-Polar)->Stationary Phase2 (Polar) Partitioning Mechanism

Caption: Fundamental differences in analyte affinity and retention between RPLC and HILIC.

Mass Spectrometry Considerations: Ionization and Fragmentation

Ionization

For polar, basic compounds like 2-amino-6-chloro-3-iodopyrazine, Electrospray Ionization (ESI) in positive ion mode is the logical choice. The basic nitrogen atoms are readily protonated to form [M+H]+ ions. Optimization of ESI source parameters is critical for achieving high sensitivity and stability.[10][11]

Key ESI Parameters to Optimize:

  • Capillary Voltage: Typically 3-5 kV in positive mode. Must be optimized to ensure stable spray without causing in-source fragmentation.

  • Drying Gas Temperature and Flow: Crucial for desolvation. Higher temperatures and flows can improve sensitivity but may degrade thermally labile compounds. A typical starting point is 250-350°C and 8-12 L/min.[10][12]

  • Nebulizer Gas Pressure: Affects droplet size. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can decrease signal. A range of 30-50 psi is common.[12]

Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is essential for selective and sensitive quantification using Multiple Reaction Monitoring (MRM). The fragmentation of the protonated molecule ([M+H]+ at m/z 285.88 for C4H3ClIN3) is predictable. The C-I bond is the weakest, making the neutral loss of iodine (127 Da) a highly probable and characteristic fragmentation pathway. Subsequent loss of HCN from the pyrazine ring is also expected.

G parent [M+H]+ m/z 285.88 frag1 [M+H - I]+ m/z 158.98 parent->frag1 - I (126.9 Da) frag2 [M+H - I - HCN]+ m/z 131.97 frag1->frag2 - HCN (27.01 Da)

Caption: Predicted primary fragmentation pathway for protonated 2-amino-6-chloro-3-iodopyrazine.

Experimental Protocols & Performance Comparison

Here we present two distinct, fully developed methods for the analysis of a representative derivative, "Compound A" (2-amino-6-chloro-3-iodopyrazine), and a related, more polar impurity, "Impurity B" (a hypothetical hydroxylated analog).

Sample Preparation

For analysis of Active Pharmaceutical Ingredients (APIs), a simple "dilute and shoot" approach is often sufficient.

  • Stock Solution: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase of the respective method to a final concentration of 1 µg/mL for the main analyte and for spiking experiments for impurity quantification.[13]

Method 1: Polar-Enhanced Reversed-Phase LC-MS/MS

This method aims to enhance the retention of our polar analytes by using a column with a polar-embedded stationary phase, which is compatible with highly aqueous mobile phases.[2]

Experimental Workflow:

G cluster_workflow RPLC Method Workflow A Sample Dilution B Injection (5 µL) A->B C Polar-Embedded C18 Column B->C D Gradient Elution C->D E ESI+ MS/MS Detection D->E

Caption: Workflow for the Polar-Enhanced RPLC-MS/MS method.

Protocol Details:

  • LC System: UHPLC system

  • Column: Polar-embedded C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI Positive

  • MRM Transitions:

    • Compound A: 285.9 -> 159.0 (Quantifier), 285.9 -> 132.0 (Qualifier)

    • Impurity B: 301.9 -> 175.0 (Quantifier), 301.9 -> 148.0 (Qualifier)

Method 2: HILIC-MS/MS

This method leverages the HILIC mechanism for superior retention of both the main compound and its more polar impurity. A zwitterionic stationary phase is chosen for its balanced retention characteristics for basic compounds.[14]

Experimental Workflow:

G cluster_workflow HILIC Method Workflow A Sample Dilution B Injection (2 µL) A->B C Zwitterionic HILIC Column B->C D Gradient Elution C->D E ESI+ MS/MS Detection D->E

Caption: Workflow for the HILIC-MS/MS method.

Protocol Details:

  • LC System: UHPLC system

  • Column: Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.5

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.5

  • Gradient: 0% B to 40% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI Positive

  • MRM Transitions:

    • Compound A: 285.9 -> 159.0 (Quantifier), 285.9 -> 132.0 (Qualifier)

    • Impurity B: 301.9 -> 175.0 (Quantifier), 301.9 -> 148.0 (Qualifier)

Performance Comparison

The following table summarizes the validation data obtained for both methods, following ICH Q2(R1) guidelines. The data presented is representative for this class of compounds based on literature for similar analyses.[15][16][17][18][19]

Performance CharacteristicMethod 1: Polar-Enhanced RPLCMethod 2: HILICCausality and Insight
Retention Time (Compound A) 2.1 min5.8 minHILIC provides significantly stronger retention due to the hydrophilic partitioning mechanism.[9]
Retention Time (Impurity B) 1.5 min4.9 minThe more polar impurity is better retained in HILIC, moving it further from the solvent front.
Peak Shape (Asymmetry) Good (1.1)Excellent (1.0)HILIC often provides sharper, more symmetrical peaks for polar basic compounds.
LOD (Impurity B) 0.5 ng/mL0.1 ng/mLHILIC's high organic mobile phase enhances ESI desolvation and ionization efficiency, improving sensitivity.[6]
LOQ (Impurity B) 1.5 ng/mL0.3 ng/mLImproved S/N ratio in HILIC directly translates to lower quantification limits.[6]
Linearity (r²) > 0.998> 0.999Both methods demonstrate excellent linearity over a typical concentration range.
Precision (%RSD, n=6) < 4.0%< 2.5%The improved peak shape and S/N in HILIC contribute to better injection-to-injection precision.[20]
Accuracy (% Recovery) 95-105%98-102%Both methods show excellent accuracy, indicating minimal matrix effects at the tested concentrations.
Robustness Sensitive to % aqueousLess sensitive to buffer pHRPLC retention is highly dependent on the initial low % organic. HILIC can be more robust once equilibrated.

Conclusion and Recommendations

This guide has compared two viable LC-MS/MS strategies for the analysis of 2-amino-6-chloro-3-iodopyrazine derivatives.

  • The Polar-Enhanced RPLC method is a suitable option if retention is adequate (k' > 2) and sensitivity requirements are met. It represents an extension of the most common and familiar chromatographic technique in most laboratories.

  • The HILIC method is demonstrably superior for this class of polar, basic compounds. It provides significantly better retention, which moves analytes away from the challenging early-eluting region, and offers superior sensitivity due to the MS-friendly high organic content of the mobile phase.[6][7] The improved peak shape and precision further solidify its position as the recommended approach for trace-level quantification and robust quality control.

For any new 2-amino-6-chloro-3-iodopyrazine derivative, it is recommended to screen both a polar-enhanced RPLC phase and at least two HILIC phases (e.g., amide and zwitterionic) to empirically determine the optimal stationary phase for the specific separation challenge. This systematic approach, grounded in the principles outlined in this guide, will ensure the development of a scientifically sound, robust, and high-performing analytical method.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

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  • Reddy, G. S., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Pharmaceutical and Biomedical Analysis, 185, 113234. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling 2-Amino-6-chloro-3-iodopyrazine

This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-6-chloro-3-iodopyrazine. As a substituted pyrazine, a class of compounds with diverse biological activities, this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-6-chloro-3-iodopyrazine. As a substituted pyrazine, a class of compounds with diverse biological activities, this molecule warrants a cautious and well-documented approach to laboratory safety. The following procedural guidance is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices for potent compound handling.

The Core Principle: Containment and Exposure Control

Given the chemical structure of 2-Amino-6-chloro-3-iodopyrazine—a halogenated heterocyclic amine—it is prudent to handle it as a potent compound with potential for toxicity, skin and eye irritation, and dermal absorption. While a specific, comprehensive toxicological profile may not be widely available, the principles of chemical safety dictate that we treat novel or under-characterized substances with a high degree of caution.

The primary goal is to minimize exposure through a combination of engineering controls and personal protective equipment (PPE).[1] Engineering controls, such as certified chemical fume hoods or glove boxes, are the first and most critical line of defense.[2][3] PPE should be considered the final barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific task being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations involving 2-Amino-6-chloro-3-iodopyrazine.

Task Primary Engineering Control Minimum Required Personal Protective Equipment
Weighing Solid Compound Ventilated Balance Enclosure or Chemical Fume HoodDisposable Nitrile Gloves (Double-gloved), Flame-Resistant Lab Coat, ANSI Z87.1-Compliant Safety Glasses
Solution Preparation Chemical Fume HoodDisposable Nitrile Gloves (Double-gloved), Flame-Resistant Lab Coat, ANSI Z87.1-Compliant Safety Goggles, Face Shield (if splash potential exists)
Reaction Setup & Workup Chemical Fume HoodDisposable Nitrile Gloves (Double-gloved), Flame-Resistant Lab Coat, ANSI Z87.1-Compliant Safety Goggles, Face Shield (if splash potential exists)
Spill Cleanup N/AChemical-Resistant Coverall, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, NIOSH-Approved Respirator (Air-Purifying Respirator with organic vapor/acid gas cartridges and P100 particulate filter)
Detailed PPE Specifications
  • Eye and Face Protection :

    • Safety Glasses : At a minimum, ANSI Z87.1 compliant safety glasses with side shields are mandatory for all work in the laboratory where this compound is present.

    • Chemical Splash Goggles : When preparing solutions or performing any liquid transfer, chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes.[4]

    • Face Shield : A face shield should be worn over safety goggles during procedures with a significant risk of splashing or energetic reactions.[5][6]

  • Hand Protection :

    • Chemical-Resistant Gloves : Nitrile gloves are a suitable choice for providing protection against incidental contact with a wide range of chemicals.[5][7] Always inspect gloves for tears or punctures before use.

    • Double Gloving : For tasks involving direct handling of the solid or concentrated solutions, double gloving is required. This provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a contamination event.

    • Immediate Disposal : Contaminated gloves must be removed and disposed of as hazardous waste immediately. Do not wear gloves outside of the laboratory area to prevent the spread of contamination.[8]

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat that is fully buttoned is required.[9] Long sleeves must be fully extended to cover the arms.

    • Appropriate Attire : Long pants and closed-toe, closed-heel shoes that completely cover the foot are mandatory.[5] Synthetic clothing, which can melt and adhere to the skin in the event of a fire, should be avoided.[9]

  • Respiratory Protection :

    • Primary Control : All handling of 2-Amino-6-chloro-3-iodopyrazine that could generate dust or aerosols must be performed within a certified chemical fume hood.[7][8]

    • Emergency Use : In the event of a significant spill or failure of engineering controls, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used by trained personnel.[10][11] Use of such equipment requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.

Experimental Protocols: Safe Donning and Doffing of PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Attire Check : Confirm you are wearing appropriate laboratory attire (long pants, closed-toe shoes).

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Lab Coat : Put on your flame-resistant lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a seal check and don the respirator.

  • Eye and Face Protection : Put on safety goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs extend over the sleeves of your lab coat.

Doffing Procedure (Taking Off)

This procedure should be performed in an area designated to minimize the spread of contamination.

  • Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel them off by turning them inside out, without touching the outside with your bare hands.

  • Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, from the back to the front.

  • Lab Coat : Unbutton the lab coat and remove it by rolling it down from the shoulders, turning it inside out as you go.

  • Inner Gloves : Remove the final pair of gloves, again, without touching the outer surface.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.[5]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe_level PPE Requirements Start Assess Task: Handling 2-Amino-6-chloro-3-iodopyrazine IsSolid Handling solid material? Start->IsSolid Solid Form IsLiquid Handling liquid/solution? Start->IsLiquid Liquid Form SolidPPE Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses - Use in Ventilated Enclosure IsSolid->SolidPPE Yes LiquidSplash Potential for splash? IsLiquid->LiquidSplash Yes LiquidLowRisk Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles LiquidSplash->LiquidLowRisk No LiquidHighRisk Full Protection: - Double Nitrile Gloves - Lab Coat - Safety Goggles - Face Shield LiquidSplash->LiquidHighRisk Yes

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Spill Response

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Access the chemical spill kit. Only trained personnel wearing the appropriate PPE (as outlined in the table for "Spill Cleanup") should manage the cleanup. Use an absorbent material to contain the spill, then collect all materials in a sealed, labeled container for hazardous waste disposal.[12]

First Aid
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7][13] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][14] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[14] If breathing is difficult, administer oxygen and seek immediate medical attention.

Disposal

All disposable PPE (gloves, lab coats, etc.) that has come into contact with 2-Amino-6-chloro-3-iodopyrazine must be considered hazardous waste. Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[14] The chemical itself and any solutions containing it must be disposed of following all institutional, local, and federal regulations for chemical waste. Do not discharge to sewer systems.[14]

References

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